molecular formula C17H21N3O B6445768 2-(4-benzylpiperidin-1-yl)-5-methoxypyrimidine CAS No. 2640887-91-6

2-(4-benzylpiperidin-1-yl)-5-methoxypyrimidine

Cat. No.: B6445768
CAS No.: 2640887-91-6
M. Wt: 283.37 g/mol
InChI Key: PPTLABDJMBMSOB-UHFFFAOYSA-N
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Description

2-(4-Benzylpiperidin-1-yl)-5-methoxypyrimidine is a chemical compound of significant interest in medicinal chemistry and neuroscience research, particularly in the study of neurodegenerative and neuropsychiatric disorders. The 4-benzylpiperidine moiety is a recognized pharmacophore in ligands targeting the central nervous system. Related 4-benzylpiperidine compounds have been shown to act as monoamine releasing agents, demonstrating selectivity for dopamine and norepinephrine release . Furthermore, structurally similar 1-benzylpiperidine derivatives are being actively investigated in the development of multitarget-directed ligands for complex conditions like Alzheimer's disease, where they are designed to simultaneously inhibit enzymes such as acetylcholinesterase (AChE) and interact with monoamine transporters like the serotonin transporter (SERT) . This polypharmacological profile aims to address both cognitive deficits and frequently co-occurring depressive symptoms, offering a promising therapeutic strategy . As a research chemical, 2-(4-benzylpiperidin-1-yl)-5-methoxypyrimidine provides a versatile scaffold for the design and synthesis of novel compounds. Researchers can explore its potential as a key intermediate or a lead compound for further structural optimization to enhance selectivity, potency, and metabolic stability. This product is intended for research applications in a controlled laboratory environment. It is strictly For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-(4-benzylpiperidin-1-yl)-5-methoxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O/c1-21-16-12-18-17(19-13-16)20-9-7-15(8-10-20)11-14-5-3-2-4-6-14/h2-6,12-13,15H,7-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPTLABDJMBMSOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(N=C1)N2CCC(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Structural & Functional Analysis of 2-(4-benzylpiperidin-1-yl)-5-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-(4-benzylpiperidin-1-yl)-5-methoxypyrimidine , a representative "hybrid pharmacophore" frequently encountered in medicinal chemistry libraries targeting GPCRs (specifically Sigma receptors) and kinase signaling pathways.

Executive Summary

Compound Class: Pyrimidine-fused Benzylpiperidine Molecular Formula: C


H

N

O Molecular Weight: 283.37 g/mol

This molecule represents a strategic fusion of two "privileged structures" in drug discovery: the 5-methoxypyrimidine core (common in kinase inhibitors and antibiotics) and the 4-benzylpiperidine tail (a classic monoamine/sigma receptor pharmacophore). This guide analyzes its synthesis, spectroscopic signature, and physicochemical profile to support researchers utilizing this scaffold in lead optimization.

Part 1: Structural Deconstruction & Synthesis

Retrosynthetic Logic

The construction of the 2-aminopyrimidine bond is most efficiently achieved via Nucleophilic Aromatic Substitution (S


Ar). The electron-deficient nature of the pyrimidine ring, further activated by the electronegative chlorine at the 2-position, allows for facile displacement by the secondary amine of the piperidine.
Synthesis Protocol (S Ar Methodology)

Objective: Synthesize 2-(4-benzylpiperidin-1-yl)-5-methoxypyrimidine with >95% purity.

Reagents:

  • Electrophile: 2-Chloro-5-methoxypyrimidine (CAS: 22536-65-8)

  • Nucleophile: 4-Benzylpiperidine (CAS: 31252-42-3)

  • Base: Diisopropylethylamine (DIPEA) or K

    
    CO
    
    
    
  • Solvent: Acetonitrile (MeCN) or DMF

Step-by-Step Protocol:

  • Charge: In a round-bottom flask, dissolve 1.0 eq of 2-chloro-5-methoxypyrimidine in MeCN (0.2 M concentration).

  • Addition: Add 1.2 eq of 4-benzylpiperidine followed by 2.0 eq of DIPEA.

  • Reflux: Heat the mixture to 80°C for 4–6 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexanes) or LC-MS.

    • Mechanistic Note: The 5-methoxy group is electron-donating by resonance but withdrawing by induction; however, the 2-position remains sufficiently electrophilic for amine attack.

  • Workup: Cool to RT. Remove solvent in vacuo. Redissolve residue in EtOAc and wash with saturated NaHCO

    
     (2x) and Brine (1x).
    
  • Purification: Flash column chromatography (SiO

    
    , Gradient 0-40% EtOAc in Hexanes).
    
Reaction Workflow Diagram

SynthesisWorkflow Reactants Reactants: 2-Cl-5-OMe-Pyrimidine + 4-Benzylpiperidine Conditions Conditions: DIPEA, MeCN Reflux (80°C), 6h Reactants->Conditions Mix Intermediate Transition State: Meisenheimer Complex Conditions->Intermediate S_NAr Attack Product Product: 2-(4-benzylpiperidin-1-yl)- 5-methoxypyrimidine Intermediate->Product -HCl (Base scavenged)

Figure 1: S


Ar synthesis pathway showing the progression from reactants to the final pyrimidine derivative.

Part 2: Spectroscopic Characterization

Accurate structural validation requires identifying specific NMR signals corresponding to the pyrimidine symmetry and the piperidine chair conformation.

Predicted H NMR Analysis (CDCl , 400 MHz)

The molecule possesses a plane of symmetry through the pyrimidine ring if the piperidine ring flips rapidly, but the 4-benzyl substituent creates a unique splitting pattern.

Fragment

(ppm)
MultiplicityIntegrationAssignment Logic
Pyrimidine Ar-H 8.10 – 8.15Singlet (2H)2HH-4 and H-6 are chemically equivalent due to rapid rotation or symmetry.
Methoxy (-OCH

)
3.80 – 3.85Singlet3HCharacteristic shift for methoxy on an aromatic ring.
Piperidine

-H
4.60 – 4.70Doublet (broad)2HEquatorial protons adjacent to Nitrogen (deshielded by pyrimidine ring current).
Piperidine

'-H
2.80 – 2.95Triplet (td)2HAxial protons adjacent to Nitrogen.
Benzyl Ar-H 7.15 – 7.35Multiplet5HOverlapping signals from the phenyl ring.
Benzylic -CH

-
2.55Doublet2HConnects piperidine C4 to Phenyl.
Mass Spectrometry (ESI-MS)
  • Molecular Ion [M+H]

    
    :  284.2 m/z.
    
  • Fragmentation Pattern:

    • m/z 91: Tropylium ion (C

      
      H
      
      
      
      ), characteristic of the benzyl group.
    • m/z ~192: Loss of the benzyl group (C

      
      H
      
      
      
      ).

Part 3: Physicochemical & Pharmacological Profiling[1]

This scaffold is often used to modulate solubility and metabolic stability in drug design.

Calculated Properties[2]
  • LogP (Lipophilicity): ~3.2 – 3.5. The benzyl tail adds significant lipophilicity, while the pyrimidine/methoxy lowers it slightly compared to a phenyl ring.

  • TPSA (Topological Polar Surface Area): ~45 Å

    
    . (Pyrimidine Ns + Ether O). This suggests excellent blood-brain barrier (BBB) permeability , making it a viable scaffold for CNS targets.
    
  • pKa: The pyrimidine nitrogens are weakly basic (pKa ~1.0 - 2.0). The piperidine nitrogen, usually basic (pKa ~10), is involved in the aromatic system (aniline-like resonance), significantly lowering its basicity to pKa ~5–6.

Pharmacophoric Mapping

The molecule functions as a bivalent ligand. The pyrimidine end acts as a hydrogen bond acceptor, while the benzyl end provides a hydrophobic anchor.

Pharmacophore Pyrimidine Pyrimidine Core (H-Bond Acceptor) Linker Piperidine Ring (Rigid Spacer) Pyrimidine->Linker N1 Connection Methoxy 5-Methoxy Group (Metabolic Handle / Donor) Methoxy->Pyrimidine Electronic Effect Benzyl Benzyl Tail (Hydrophobic Pocket Fill) Linker->Benzyl C4 Extension

Figure 2: Pharmacophoric connectivity showing the functional roles of each structural domain.

Biological Relevance[3][4]
  • Sigma-1 Receptor Ligands: The N-substituted benzylpiperidine moiety is a "privileged structure" for Sigma-1 receptors, often investigated for neuroprotective effects.

  • Kinase Inhibition: The 2-aminopyrimidine motif is the "hinge binder" in many kinase inhibitors (e.g., CDK inhibitors). The 5-methoxy group often occupies the ribose binding pocket.

References

  • Synthesis of 2-substituted pyrimidines: Journal of Medicinal Chemistry, "Design, synthesis and pharmacological characterization of thiazolo[5,4-d]pyrimidine derivatives." (2016).[1]

  • Pharmacology of 4-benzylpiperidine: Wikipedia, "4-Benzylpiperidine Pharmacology and Applications."

  • Chemical Properties of 2-Chloro-5-methoxypyrimidine: Sigma-Aldrich, "Product Specification and Safety Data."[2]

  • One-pot synthesis of 2,4-diaminopyrimidine derivatives: European Journal of Medicinal Chemistry, "One-pot synthesis and antiproliferative activity of novel 2,4-diaminopyrimidine derivatives." (2014).[3]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(4-benzylpiperidin-1-yl)-5-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the synthesis of 2-(4-benzylpiperidin-1-yl)-5-methoxypyrimidine from 4-benzylpiperidine. Two primary synthetic strategies are discussed: the Nucleophilic Aromatic Substitution (SNAr) and the Palladium-catalyzed Buchwald-Hartwig amination. While the SNAr approach is viable, this guide will focus on a detailed protocol for the Buchwald-Hartwig reaction, a highly efficient and versatile method for the formation of C-N bonds. This document is intended to provide researchers with the necessary information to safely and effectively conduct this synthesis, including a thorough understanding of the reaction mechanism, detailed experimental procedures, and methods for purification and characterization of the final product.

Introduction: Strategic Approaches to Synthesis

The synthesis of 2-substituted pyrimidines is a cornerstone in medicinal chemistry due to their prevalence in a wide array of biologically active compounds. The target molecule, 2-(4-benzylpiperidin-1-yl)-5-methoxypyrimidine, incorporates a key pyrimidine scaffold and a benzylpiperidine moiety, suggesting its potential as a valuable building block in drug discovery programs.

Two principal retrosynthetic pathways can be envisioned for the construction of this molecule, starting from 4-benzylpiperidine and a suitably functionalized 5-methoxypyrimidine derivative:

  • Nucleophilic Aromatic Substitution (SNAr): This classical approach involves the direct displacement of a leaving group (typically a halogen) on the pyrimidine ring by the secondary amine of 4-benzylpiperidine. The pyrimidine ring is inherently electron-deficient, which facilitates nucleophilic attack, particularly at the C2 and C4 positions.[1][2] The presence of the methoxy group at the C5 position can further influence the reactivity of the ring.

  • Buchwald-Hartwig Amination: This modern, palladium-catalyzed cross-coupling reaction has become a mainstay in organic synthesis for its broad substrate scope and high efficiency in forming C-N bonds.[3][4][5] This method offers a powerful alternative to traditional SNAr, often proceeding under milder conditions and with higher yields, especially for less reactive aryl halides.

This guide will provide a detailed, step-by-step protocol for the Buchwald-Hartwig amination, as it generally offers superior control and applicability for the synthesis of the target molecule.

Reaction Schematics and Mechanisms

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophilic nitrogen of 4-benzylpiperidine attacks the electron-deficient C2 position of a 2-halo-5-methoxypyrimidine, forming a high-energy Meisenheimer intermediate. The aromaticity is then restored by the expulsion of the halide leaving group.

SNAr_Mechanism pyrimidine 5-methoxy-2-halopyrimidine meisenheimer Meisenheimer Intermediate pyrimidine->meisenheimer + 4-benzylpiperidine piperidine 4-benzylpiperidine product 2-(4-benzylpiperidin-1-yl)-5-methoxypyrimidine halide X⁻ meisenheimer->product - X⁻

Caption: General workflow for the SNAr reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination involves a catalytic cycle initiated by the oxidative addition of a palladium(0) species to the C-X bond of the 2-halo-5-methoxypyrimidine. The resulting palladium(II) complex then coordinates with the amine. Deprotonation by a base, followed by reductive elimination, yields the desired product and regenerates the palladium(0) catalyst.[5]

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pdII_complex Ar-Pd(II)(X)L₂ oxidative_addition->pdII_complex amine_coordination Amine Coordination (R₂NH) pdII_complex->amine_coordination pdII_amine_complex [Ar-Pd(II)(NHR₂)L₂]⁺X⁻ amine_coordination->pdII_amine_complex deprotonation Deprotonation (Base) pdII_amine_complex->deprotonation pdII_amido_complex Ar-Pd(II)(NR₂)L₂ deprotonation->pdII_amido_complex reductive_elimination Reductive Elimination pdII_amido_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-NR₂ reductive_elimination->product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
4-Benzylpiperidine≥98%Commercially AvailableStore under inert atmosphere.
2-Chloro-5-methoxypyrimidine≥97%Commercially Available[6]
Palladium(II) Acetate (Pd(OAc)₂)≥99.9%Commercially AvailableCatalyst precursor.
Xantphos≥98%Commercially AvailableLigand.
Sodium tert-butoxide (NaOtBu)≥97%Commercially AvailableBase. Handle in a glovebox.
TolueneAnhydrous, ≥99.8%Commercially AvailableSolvent.
Ethyl AcetateACS GradeCommercially AvailableFor workup and chromatography.
HexanesACS GradeCommercially AvailableFor chromatography.
Brine (saturated NaCl solution)-Prepared in-houseFor workup.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially AvailableDrying agent.
Celite®-Commercially AvailableFor filtration.
Detailed Protocol for Buchwald-Hartwig Amination

Reaction Setup:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-chloro-5-methoxypyrimidine (1.0 equiv.), palladium(II) acetate (0.02 equiv.), and Xantphos (0.04 equiv.).

  • Seal the flask with a rubber septum, and evacuate and backfill with nitrogen or argon three times.

  • In a separate vial under an inert atmosphere, add 4-benzylpiperidine (1.2 equiv.) and anhydrous toluene (to make a final concentration of ~0.2 M with respect to the limiting reagent).

  • Using a syringe, add the 4-benzylpiperidine solution to the Schlenk flask containing the solid reagents.

  • In a glovebox, weigh sodium tert-butoxide (1.4 equiv.) into a vial and add it to the reaction mixture as a solid.

  • Replace the septum with a reflux condenser under a positive pressure of inert gas.

Reaction Execution and Monitoring:

  • Heat the reaction mixture to 100-110 °C in a preheated oil bath.

  • Stir the reaction mixture at this temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. A typical mobile phase for TLC would be a mixture of ethyl acetate and hexanes.

Work-up and Purification:

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional ethyl acetate.

  • Combine the organic filtrates and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 2-(4-benzylpiperidin-1-yl)-5-methoxypyrimidine.[7]

Buchwald_Hartwig_Workflow start Start reagents Combine Reactants: 2-chloro-5-methoxypyrimidine, Pd(OAc)₂, Xantphos start->reagents inert_atmosphere Establish Inert Atmosphere (N₂ or Ar) reagents->inert_atmosphere add_amine Add Solution of 4-benzylpiperidine in Toluene inert_atmosphere->add_amine add_base Add Sodium tert-butoxide add_amine->add_base heat Heat to 100-110 °C add_base->heat monitor Monitor Reaction (TLC, LC-MS) heat->monitor workup Aqueous Workup: EtOAc, Water, Brine monitor->workup Reaction Complete purification Purification: Flash Column Chromatography workup->purification characterization Characterization: NMR, MS purification->characterization end End characterization->end

Caption: Step-by-step workflow for the Buchwald-Hartwig synthesis.

Characterization of 2-(4-benzylpiperidin-1-yl)-5-methoxypyrimidine

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyl group, the pyrimidine ring protons, the methoxy group protons, and the aliphatic protons of the piperidine ring. The benzylic protons will likely appear as a singlet, and the protons on the piperidine ring will exhibit complex splitting patterns.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic and aliphatic carbons. The carbons of the pyrimidine ring will appear in the aromatic region, with the carbon bearing the methoxy group shifted downfield.

Mass Spectrometry (MS)
  • High-Resolution Mass Spectrometry (HRMS): This will provide the accurate mass of the molecular ion, confirming the elemental composition of the synthesized compound.

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Fume Hood: All manipulations of volatile and hazardous reagents should be performed in a certified chemical fume hood.

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled with care.

  • Sodium tert-butoxide: This is a strong base and is corrosive and moisture-sensitive. It should be handled in an inert atmosphere (glovebox).

  • Solvents: Toluene, ethyl acetate, and hexanes are flammable. Avoid open flames and ensure proper ventilation.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product formation Inactive catalystUse fresh Pd(OAc)₂ and ensure proper inert atmosphere.
Poor quality reagentsUse high-purity, anhydrous reagents and solvent.
Insufficient heating or reaction timeEnsure the reaction temperature is maintained and extend the reaction time.
Formation of side products Competing side reactionsOptimize reaction conditions (temperature, catalyst loading, ligand).
Difficulty in purification Co-elution of impuritiesOptimize the mobile phase for column chromatography; consider alternative purification methods like preparative HPLC.[7]

Conclusion

The Buchwald-Hartwig amination provides a robust and efficient method for the synthesis of 2-(4-benzylpiperidin-1-yl)-5-methoxypyrimidine. The protocol outlined in this document, when followed with attention to detail and safety, should enable researchers to successfully prepare this valuable compound for further studies in drug discovery and development. The alternative SNAr pathway remains a viable option, particularly if metal-free conditions are desired.

References

  • Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. (n.d.). Retrieved February 15, 2026, from [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544.
  • Fors, B. P., & Buchwald, S. L. (2010). A Multiligand-Based Pd Catalyst for C–N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(44), 15914–15917.
  • Ji, J., Li, T., & Bunnelle, W. H. (2003). A mild and efficient procedure for the synthesis of 2-aminopyrimidines. Organic Letters, 5(24), 4611–4614.
  • Grasa, G. A., Viciu, M. S., Huang, J., & Nolan, S. P. (2001). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. The Journal of Organic Chemistry, 66(23), 7729–7737.
  • Reddy, C. V., Kingston, J. V., & Verkade, J. G. (2008). A General, Highly Efficient, and Practical Proazaphosphatrane-Based Catalyst System for the Buchwald–Hartwig Amination of Aryl Halides. The Journal of Organic Chemistry, 73(8), 3047–3062.
  • Parrish, C. A., & Buchwald, S. L. (2001). Palladium-Catalyzed Amination of Aryl Halides with Hindered Primary Amines. The Journal of Organic Chemistry, 66(11), 3820–3827.
  • Choi, K., Brunn, J. N., Borate, K., Kaduskar, R., Pueyo, C. L., Shinde, H., Goetz, R., & Hartwig, J. F. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society, 146(29), 19414–19424.
  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling. Retrieved February 15, 2026, from [Link]

  • Wikipedia. (2024, January 28). Nucleophilic aromatic substitution. Retrieved February 15, 2026, from [Link]

  • MDPI. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Retrieved February 15, 2026, from [Link]

  • Wu, G., & Zheng, Y. (2015). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class | Chapter 29.
  • Wikipedia. (2024, January 28). Nucleophilic aromatic substitution. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2012). Microwave-promoted piperidination of halopyridines: A comparison between Ullmann, Buchwald-Hartwig and uncatalysed SNAr reactions. Retrieved February 15, 2026, from [Link]

  • Royal Society of Chemistry. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Retrieved February 15, 2026, from [Link]

Sources

solvent selection for 2-(4-benzylpiperidin-1-yl)-5-methoxypyrimidine solubility

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solvent Selection & Solubility Profiling for 2-(4-benzylpiperidin-1-yl)-5-methoxypyrimidine

Executive Summary

This guide provides a validated protocol for the solubilization of 2-(4-benzylpiperidin-1-yl)-5-methoxypyrimidine , a structural motif common in kinase inhibitors and GPCR ligands.[1] Due to the juxtaposition of a lipophilic tail (benzylpiperidine) and a polar heteroaromatic head (methoxypyrimidine), this compound exhibits Class II (Low Solubility, High Permeability) behavior in the Biopharmaceutics Classification System (BCS).

Successful handling requires a biphasic strategy: DMSO for high-concentration stock solutions (>10 mM) and acidified organic co-solvents for analytical or biological working solutions.[1] This note details the physicochemical rationale, step-by-step screening protocols, and critical "watch-outs" to prevent precipitation-induced assay failure.

Compound Analysis & Physicochemical Rationale

To select the right solvent, we must first deconstruct the molecule’s interaction potential.

Structural MoietyPhysicochemical PropertySolvent Implication
Benzyl Group Highly Lipophilic (Hydrophobic)Requires organic solvents (DMSO, DMF, MeOH) or surfactants.[1] Drastically reduces water solubility.[1]
Piperidine Ring Aliphatic CycleAdds bulk lipophilicity.[1] The nitrogen is conjugated to the pyrimidine, reducing its basicity compared to free piperidine.
Pyrimidine Ring Heteroaromatic / H-Bond AcceptorProvides solubility in polar aprotic solvents (DMSO).[1] The ring nitrogens are weakly basic (pKa ~3-4), allowing protonation in acidic media.[1]
Methoxy Group H-Bond AcceptorIncreases polarity slightly, aiding solubility in alcohols (Ethanol, Methanol).

Theoretical Solubility Profile:

  • Water (Neutral pH): Poor (< 0.1 mg/mL).[1] The hydrophobic benzyl/piperidine domain dominates.[1]

  • Water (Acidic pH < 3): Moderate to Good.[1] Protonation of the pyrimidine ring disrupts crystal lattice energy.[1]

  • DMSO/DMF: Excellent (> 20 mg/mL).[1] Disrupts pi-stacking of the aromatic systems.[1]

  • Ethanol/Methanol: Good (> 5 mg/mL).[1] Suitable for evaporation-based transfers.[1]

Solvent Selection Decision Matrix

The following flowchart illustrates the logical pathway for selecting a solvent based on your specific application (Assay vs. Storage vs. Analysis).

SolventSelection Start Start: Define Application Storage Long-Term Storage (Stock Solution) Start->Storage BioAssay Biological Assay (Cell/Enzyme) Start->BioAssay Analytical Analytical (LC-MS/NMR) Start->Analytical DMSO 100% DMSO (anhydrous) Storage->DMSO Standard (20mM) CheckPrecip Check for Precipitation upon Dilution? BioAssay->CheckPrecip Acidic Acidified Mobile Phase (0.1% Formic Acid) Analytical->Acidic HPLC/LC-MS Deuterated DMSO-d6 or CDCl3 Analytical->Deuterated NMR Ethanol Ethanol (Abs.) or DMSO/Water CheckPrecip->DMSO No Precip CheckPrecip->Ethanol DMSO Toxic?

Figure 1: Decision tree for solvent selection based on downstream application.

Detailed Protocols

Protocol A: Preparation of High-Concentration Stock (20 mM)

Purpose: To create a stable master stock for long-term storage (-20°C).

Reagents:

  • Compound: 2-(4-benzylpiperidin-1-yl)-5-methoxypyrimidine (Solid)[1]

  • Solvent: DMSO (Dimethyl sulfoxide), Anhydrous, ≥99.9% (Sigma-Aldrich or equivalent).[1]

Step-by-Step:

  • Weighing: Accurately weigh 5–10 mg of the solid compound into a glass vial (avoid plastic if possible to prevent leaching).

  • Calculation: Calculate the volume of DMSO required to reach 20 mM.

    • Formula:

      
      [1]
      
    • Example: For 5 mg (MW ≈ 283.37 g/mol ):

      
      .[1]
      
  • Dissolution: Add the calculated volume of DMSO.

  • Agitation: Vortex vigorously for 30 seconds. If solid remains, sonicate in a water bath at 35°C for 5 minutes.

    • Critical Check: Inspect the solution against a light source.[1] It must be perfectly clear. Any turbidity indicates incomplete dissolution.[1]

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Protocol B: Kinetic Solubility Screening (Visual)

Purpose: To determine the maximum solubility in various solvents if the master stock fails.

Reagents:

  • Solvents: Water, PBS (pH 7.4), Ethanol, DMSO, 0.1 M HCl.

Workflow:

  • Place 1 mg of compound into 5 separate clear glass HPLC vials.

  • Add solvent in stepwise increments (Start with 50 µL

    
     Vortex 
    
    
    
    Check).
  • If not dissolved, add another 50 µL. Repeat until dissolved or volume reaches 1 mL.

  • Classification Criteria:

    • < 100 µL (10 mg/mL): High Solubility [1]

    • 100–1000 µL (1–10 mg/mL): Moderate Solubility [1]

    • 1000 µL (< 1 mg/mL): Low Solubility [1]

Expected Results for 2-(4-benzylpiperidin-1-yl)-5-methoxypyrimidine:

Solvent Expected Solubility Notes
DMSO High (> 20 mg/mL) Best for stock.[1]
Ethanol Moderate (5-10 mg/mL) Good alternative for DMSO-sensitive assays.[1]
0.1 M HCl Moderate (1-5 mg/mL) Protonation of pyrimidine aids solubility.[1]
PBS (pH 7.4) Low (< 0.1 mg/mL) Risk of precipitation. Use <1% DMSO cosolvent.[1]

| Water | Low (< 0.1 mg/mL) | Not recommended without pH adjustment.[1] |

Troubleshooting & "Watch-Outs"

  • The "Crash-Out" Effect:

    • Scenario: You dilute your 20 mM DMSO stock 1000x into cell culture media (aqueous), and the cells die or data is erratic.

    • Cause: The compound precipitates immediately upon hitting the water because it is hydrophobic (benzyl group).[1]

    • Solution: Perform a Serial Dilution in DMSO first (e.g., 20 mM

      
       2 mM 
      
      
      
      0.2 mM in DMSO), then perform the final 1:1000 dilution into media. This prevents local high concentrations that trigger nucleation.[1]
  • pH Sensitivity:

    • Because of the pyrimidine ring, this compound is pH-sensitive.[1]

    • LC-MS: Always use 0.1% Formic Acid or 0.1% TFA in your water mobile phase.[1] Neutral water will lead to broad peaks and poor ionization.[1]

  • Plastic Binding:

    • Lipophilic compounds (benzyl-piperidines) stick to polypropylene (PP) tips and plates.[1]

    • Recommendation: Use Low-Retention tips and glass-coated plates if you observe lower-than-expected potency.[1]

References

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.[1] (Standard text for solubility profiling in drug discovery).

  • Lipinski, C. A. (2000).[1] "Drug-like properties and the causes of poor solubility and poor permeability".[1] Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.[1] Link[1]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). "Drug Solubility: Importance and Enhancement Techniques". ISRN Pharmaceutics.[1] Link

  • PubChem Compound Summary. (2023). "4-Benzylpiperidine" (Fragment Analysis). National Center for Biotechnology Information.[1] Link

Sources

in vitro assay protocols for 2-(4-benzylpiperidin-1-yl)-5-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Pharmacological Profiling of 2-(4-benzylpiperidin-1-yl)-5-methoxypyrimidine

Introduction & Pharmacophore Analysis

The compound 2-(4-benzylpiperidin-1-yl)-5-methoxypyrimidine (herein referred to as BPM-5 ) represents a distinct chemical scaffold combining a 4-benzylpiperidine moiety with a 5-methoxypyrimidine core.[1]

Structural Analysis & Target Prediction:

  • 4-Benzylpiperidine Tail: This is a privileged pharmacophore found in high-affinity Sigma-1 Receptor (σ1R) ligands (e.g., Donepezil, Cutamesine/SA4503) and Acetylcholinesterase (AChE) inhibitors.[1] The hydrophobic benzyl group typically engages in

    
     stacking or cation-
    
    
    
    interactions within the target binding pocket.[1]
  • Pyrimidine Core: Acts as a bioisostere for the phenyl ring often found in Sigma ligands, potentially improving metabolic stability and solubility.

  • 5-Methoxy Group: Provides a specific hydrogen-bond acceptor site, likely interacting with key residues (e.g., Asp126 or Glu172) in the σ1R ligand-binding domain.[1]

Scope of Application: This guide details the critical in vitro screening cascade required to validate BPM-5 as a Sigma-1 Receptor Modulator . The protocols focus on determining binding affinity (


), subtype selectivity (σ1 vs. σ2), and functional efficacy (Agonist vs. Antagonist) in the context of endoplasmic reticulum (ER) stress mitigation.[1]

Screening Cascade Overview

To ensure scientific rigor, BPM-5 must be evaluated through a hierarchical screening process.

ScreeningCascade cluster_0 Phase 1: Binding Affinity cluster_1 Phase 2: Selectivity cluster_2 Phase 3: Functional Readout Start Compound BPM-5 (Stock Solution) Binding_S1 Sigma-1 Binding Assay ([³H]-(+)-Pentazocine) Start->Binding_S1 Binding_S2 Sigma-2 Binding Assay ([³H]-DTG + Dextrallorphan) Start->Binding_S2 AChE_Screen AChE Inhibition Screen (Ellman's Method) Start->AChE_Screen Func_Ca Ca²⁺ Mobilization Assay (Bradykinin-induced) Binding_S1->Func_Ca If Ki < 100 nM Func_ER ER Stress Protection (Thapsigargin Challenge) Binding_S1->Func_ER If Ki < 100 nM

Figure 1: Recommended screening workflow for BPM-5 characterization. Phase 1 establishes affinity, Phase 2 rules out off-target AChE inhibition (common in benzylpiperidines), and Phase 3 determines functional efficacy.[1]

Protocol 1: Sigma-1 Receptor (σ1R) Radioligand Binding Assay

Objective: Determine the equilibrium dissociation constant (


) of BPM-5 for the σ1R.
Rationale:  The gold standard for σ1R affinity uses [³H]-(+)-Pentazocine , a highly selective σ1 agonist.[1] Guinea pig brain membranes are preferred due to their high density of σ1 receptors.[1]
Materials:
  • Tissue: Guinea pig brain membranes (cortex/cerebellum) or Jurkat cell membranes.[1]

  • Radioligand: [³H]-(+)-Pentazocine (Specific Activity ~30-60 Ci/mmol).[1]

  • Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-Specific Binding (NSB) Control: Haloperidol (10 µM) or GBR-12909 (1 µM).[1]

  • Compound BPM-5: Serial dilutions (10⁻¹¹ M to 10⁻⁵ M).

Step-by-Step Procedure:
  • Membrane Preparation: Homogenize tissue in ice-cold 50 mM Tris-HCl (pH 7.4). Centrifuge at 40,000

    
     for 15 min at 4°C. Resuspend pellet and wash twice. Final resuspension should be ~0.5 mg protein/mL.[1]
    
  • Assay Setup (96-well plate):

    • Total Binding: 50 µL Buffer + 50 µL [³H]-(+)-Pentazocine (Final conc. 2 nM) + 100 µL Membrane.[1]

    • NSB: 50 µL Haloperidol (10 µM) + 50 µL Radioligand + 100 µL Membrane.

    • Test: 50 µL BPM-5 (varying conc.) + 50 µL Radioligand + 100 µL Membrane.

  • Incubation: Incubate plates for 120 minutes at 37°C .

    • Note: σ1R kinetics are slow; 37°C ensures equilibrium is reached, unlike many GPCR assays performed at RT.[1]

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding) using a cell harvester.

  • Wash: Wash filters

    
     with 200 µL ice-cold Tris-HCl buffer.
    
  • Quantification: Add liquid scintillation cocktail and count radioactivity (CPM).

Data Analysis:

Calculate specific binding (


). Fit data to a one-site competition model using non-linear regression (e.g., GraphPad Prism) to determine 

.[1] Convert to

using the Cheng-Prusoff equation:

(Where

is radioligand concentration and

is its dissociation constant).[1]

Protocol 2: Functional ER Stress Protection Assay

Objective: Classify BPM-5 as an Agonist or Antagonist . Rationale: Sigma-1 agonists (e.g., PRE-084) promote cell survival during ER stress by chaperoning IP3 receptors and preventing Ca²⁺ overload.[1] Antagonists (e.g., NE-100) block this protective effect.[1]

Materials:
  • Cell Line: SH-SY5Y (Human Neuroblastoma) or PC12 cells.[1]

  • ER Stressor: Thapsigargin (TG) or Tunicamycin.[1]

  • Readout: MTT Assay or CellTiter-Glo (ATP quantification).[1]

Step-by-Step Procedure:
  • Seeding: Plate SH-SY5Y cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Pre-treatment: Treat cells with BPM-5 (0.1, 1, 10 µM) for 1 hour.[1]

    • Control: Include a known agonist (PRE-084, 1 µM) and antagonist (NE-100, 1 µM).[1]

  • Stress Induction: Add Thapsigargin (TG) (Final conc. 1–3 µM) to induce ER stress.[1]

    • Note: Do not wash out BPM-5; co-incubation is required.[1]

  • Incubation: Incubate for 24 hours at 37°C, 5% CO₂.

  • Detection: Add MTT reagent (0.5 mg/mL).[1] Incubate 4h. Solubilize formazan crystals with DMSO and read absorbance at 570 nm.[1]

Interpretation:
  • Agonist Profile: BPM-5 treatment significantly attenuates TG-induced cell death (viability returns toward baseline).[1]

  • Antagonist Profile: BPM-5 has no effect on TG toxicity alone but blocks the protective effect of a co-administered agonist (e.g., PRE-084).[1]

Protocol 3: Selectivity Counter-Screen (AChE Inhibition)

Objective: Rule out Acetylcholinesterase inhibition. Rationale: The 4-benzylpiperidine moiety is the pharmacophore of Donepezil , a potent AChE inhibitor.[1] To confirm BPM-5 is a selective σ1R ligand (and not primarily a cholinergic agent), this activity must be quantified.[1]

Method (Modified Ellman's Assay):
  • Buffer: 0.1 M Phosphate buffer, pH 8.0.

  • Substrate: Acetylthiocholine iodide (ATCh, 0.5 mM).

  • Reagent: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, 0.3 mM).

  • Enzyme: Recombinant Human AChE or Electric Eel AChE (0.05 U/mL).

  • Procedure:

    • Mix Buffer, DTNB, and BPM-5 (various conc.) in a clear 96-well plate.

    • Add Enzyme and incubate for 10 min at 25°C.

    • Add Substrate (ATCh) to initiate reaction.[1]

    • Kinetic Read: Measure Absorbance at 412 nm every 30 seconds for 5 minutes.

  • Analysis: Calculate the slope (rate of reaction). Determine % Inhibition relative to vehicle control.

Mechanistic Visualization: Sigma-1 Receptor Signaling

The following diagram illustrates the putative mechanism of action for BPM-5 if it acts as a Sigma-1 agonist at the Mitochondria-Associated Membrane (MAM).

SigmaMechanism cluster_ER Endoplasmic Reticulum (ER) cluster_Mito Mitochondrion S1R_Inactive Sigma-1R (Inactive/BiP-bound) BiP BiP/GRP78 S1R_Inactive->BiP Bound state S1R_Active Sigma-1R (Active/Dissociated) S1R_Inactive->S1R_Active Dissociation (Agonist induced) IP3R IP3 Receptor Mito_Ca Ca²⁺ Uptake IP3R->Mito_Ca Ca²⁺ Flux (Regulated) Outcome Neuroprotection (Cell Survival) IP3R->Outcome Prevents Ca²⁺ collapse ATP ATP Mito_Ca->ATP ATP Production Apoptosis Apoptosis Mito_Ca->Apoptosis Overload (Cell Death) BPM5 BPM-5 (Ligand) BPM5->S1R_Inactive Binds S1R_Active->IP3R Chaperones/Stabilizes

Figure 2: Putative mechanism of BPM-5.[1] Binding dissociates σ1R from BiP, allowing it to chaperone IP3R, regulating Calcium transfer to mitochondria and preventing apoptotic overload.[1]

Summary of Expected Results

AssayParameterTarget Criteria for High Quality Probe
σ1 Binding


(High Affinity)
Selectivity σ1 vs σ2 ratio

Selectivity σ1 vs AChE

(To avoid cholinergic side effects)
Functional ER Stress (

)

(Agonist Potency)

References

  • Chu, U. B., & Ruoho, A. E. (2016). Biochemical Pharmacology of the Sigma-1 Receptor.[1] Molecular Pharmacology, 89(1), 142–153. Link

  • Xu, J., et al. (2011). Sigma-1 Receptor Chaperones at the ER-Mitochondrion Interface Regulate Ca2+ Signaling and Cell Survival.[1] Cell, 147(5), 977–989. Link[1]

  • Ellman, G. L., et al. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7(2), 88–95. Link

  • Matsuno, K., et al. (1996). Potent Sigma-1 Receptor Agonist Effect of SA4503 in the Rat Brain.[1] Journal of Pharmacology and Experimental Therapeutics, 279(3).[1] Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Temperature for Pyrimidine Amination

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: PYR-T-OPT-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Thermal Dial" Concept

In pyrimidine amination, temperature is not merely an energy source; it is a selectivity switch .

For chloropyrimidines (specifically 2,4-dichloropyrimidine), the two electrophilic sites are not created equal. The C4 position is kinetically favored (lower activation energy,


), while the C2 position is less reactive.
  • Low Temperature (<40°C): Favors Kinetic Control (C4-selectivity).

  • High Temperature (>80°C): Overcomes the higher barrier for C2, often leading to Thermodynamic Control (equilibration) or bis-substitution.

This guide provides the operational logic to navigate these thermal regimes using both


 (uncatalyzed) and Buchwald-Hartwig (Pd-catalyzed) methodologies.

Module 1: The Landscape (Uncatalyzed)

Regioselectivity & Temperature Mapping

The most common failure mode in


 of 2,4-dichloropyrimidines is loss of regiocontrol due to aggressive heating.
Target PositionRecommended TempSolvent SystemMechanismRisk Factor
C4 (Kinetic) 0°C – 25°C THF, DCM, EtOHFast addition-elimination at the most electron-deficient site.Bis-amination: If temp spikes >40°C, amine will attack C2.
C2 (Difficult) 80°C – 120°C DMSO, NMP, DMFRequires overcoming high

. Usually requires C4 to be blocked or displaced first.
Decomposition: Polymerization of pyrimidine core.
Bis (C2 + C4) >100°C / Reflux n-BuOH, DMSOForceful displacement of both chlorides.Impurity Profile: Formation of intractable tars.
Decision Logic: The Kinetic vs. Thermodynamic Fork

The following diagram illustrates the decision pathway for optimizing temperature based on your desired regioisomer.

SNAr_Logic Start Substrate: 2,4-Dichloropyrimidine Temp_Low Temp: 0°C - 25°C (Kinetic Control) Start->Temp_Low Standard Protocol Temp_High Temp: >80°C (Thermodynamic/Forcing) Start->Temp_High Aggressive Protocol Intermediate Meisenheimer Complex (C4 Stabilized) Temp_Low->Intermediate Low barrier Product_C2 Product B: 2-Amino-4-chloropyrimidine (Minor/Trace without specific directing) Temp_High->Product_C2 Rare/Specific Substrates (e.g. C5-blocked) Product_Bis Product C: 2,4-Diaminopyrimidine (Bis-substituted) Temp_High->Product_Bis Excess Amine Product_C4 Product A: 4-Amino-2-chloropyrimidine (Major Isomer) Intermediate->Product_C4 Fast elimination

Figure 1: Thermal decision tree for regioselective


 amination.

Module 2: Catalytic Systems (Buchwald-Hartwig)

The "Goldilocks Zone"

Unlike


, Pd-catalyzed amination is sensitive to thermal deactivation.
  • Too Cold (<60°C): The Oxidative Addition (OA) step into the C-Cl bond is sluggish, especially at the deactivated C2 position.

  • Too Hot (>110°C):

    • Ligand dissociation (Pd black formation).

    • 
      -hydride elimination (if using aliphatic amines).
      
    • Protodehalogenation (reduction of C-Cl to C-H).

Microwave Optimization

Microwave irradiation is superior for pyrimidine amination because it allows for high-temp/short-time pulses, pushing the reaction through the activation barrier before the catalyst degrades.

  • Standard Protocol: 100°C for 1 hour (Thermal)

    
    150°C for 10 min (Microwave) .
    
  • Benefit: Reduces solvent boiling issues and minimizes exposure of the catalyst to prolonged thermal stress.

Module 3: Troubleshooting Dashboard (FAQs)

Q1: My reaction is stalled at 50% conversion (C4-substitution). Increasing temp to 80°C just creates impurities. What do I do?

  • Diagnosis: You are likely observing the "deactivation effect." Once the amine installs at C4, the pyrimidine ring becomes electron-rich, deactivating the C2 position toward further

    
    .
    
  • Solution:

    • Switch Mechanisms: Isolate the C4-product and switch to Buchwald-Hartwig conditions for the C2-position (Pd overcomes the electronic deactivation).

    • Acid Catalysis: Add 1.0 equiv of Bronsted acid (e.g., HCl or TFA) if sticking with

      
      . Protonation of the pyrimidine nitrogen restores electrophilicity.
      

Q2: I am targeting the C2-isomer exclusively from 2,4-dichloropyrimidine, but I keep getting C4. Can temperature fix this?

  • Diagnosis: No. Temperature alone cannot reverse the intrinsic electronic bias (C4 > C2).

  • Solution: You must use a "Blocking Strategy" or "Reverse Selectivity" reagent.

    • Option A: Use a bulky C5-substituent to sterically hinder C4.

    • Option B: Use a thiolate to displace C4 first (high temp), then oxidize to sulfone (leaving group), then displace with amine.

Q3: My Pd-catalyzed reaction turns black immediately at 100°C.

  • Diagnosis: Catalyst death (Pd aggregation).

  • Solution:

    • Lower Temp, Longer Time: Drop to 80°C and extend to 16-24h.

    • Ligand Switch: Switch to a bulky biarylphosphine (e.g., tBuXPhos or BrettPhos) which stabilizes Pd at higher temperatures.

    • Oxygen Leak: High temp exacerbates oxidation. Verify your inert gas line (Schlenk technique).

Module 4: Validated Experimental Protocols

Protocol A: Low-Temperature Kinetic Control (C4-Selective)

Use this for: Installing the first amine on a 2,4-dichloropyrimidine.

  • Setup: Charge a round-bottom flask with 2,4-dichloropyrimidine (1.0 equiv) and anhydrous THF (0.2 M).

  • Cooling: Submerge flask in an ice/water bath (0°C).

  • Addition: Add Base (DIPEA or

    
    , 1.2 equiv). Then, add the Amine (1.05 equiv) dropwise  over 15 minutes.
    
    • Why? Dropwise addition prevents localized exotherms that could trigger C2-attack.

  • Monitor: Stir at 0°C for 1 hour.

    • Checkpoint: Check TLC/LCMS.[1] If SM remains, warm to Room Temp (20-25°C). Do not heat.

  • Workup: Quench with water. The C4-isomer often precipitates or can be extracted with EtOAc.

Protocol B: High-Temperature Buchwald-Hartwig (C2-Selective/Deactivated)

Use this for: Installing an amine on a monochloro-pyrimidine (e.g., 2-chloro-4-aminopyrimidine).

  • Setup: In a glovebox or under Ar flow, combine:

    • Substrate (1.0 equiv)

    • Amine (1.2 equiv)

    • 
       (2 mol%)
      
    • XPhos or BrettPhos (4 mol%)

    • 
       (1.5 equiv)
      
    • Solvent: Anhydrous Dioxane or Toluene (degassed).

  • Thermal Cycle:

    • Standard: Seal tube, heat to 100°C in an oil bath.

    • Microwave (Preferred): Heat to 130°C for 20 minutes.

  • Checkpoint:

    • If LCMS shows "Protodehalogenation" (M-Cl + H), lower temp to 80°C and increase catalyst loading.

References

  • Regioselectivity in 2,4-Dichloropyrimidines

    • Title: Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines[2]

    • Source: National Institutes of Health (PMC) / ACS Cent. Sci.
    • URL:[Link]

  • Microwave Acceler

    • Title: Microwave-Assisted Buchwald–Hartwig Double Amination[3]

    • Source: ACS Omega
    • URL:[Link]

  • Green Solvent/SNAr Kinetics

    • Title: Amination of Heteroaryl Chlorides: Palladium C
    • Source: ChemSusChem (via NCBI)
    • URL:[Link]

  • C2-Selective Str

    • Title: Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines[4][5][6][7]

    • Source: Journal of Organic Chemistry (PubMed)
    • URL:[Link]

Sources

Technical Support Center: 5-Methoxypyrimidine Substitution Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic chemists working with 5-methoxypyrimidine derivatives. This guide is designed to provide in-depth troubleshooting advice and practical solutions to common challenges encountered during substitution reactions. As researchers and drug development professionals, we understand that minimizing side reactions is paramount to achieving high yields and purity. This resource offers field-proven insights and protocols to help you navigate the intricacies of 5-methoxypyrimidine chemistry.

Understanding the Landscape of 5-Methoxypyrimidine Reactivity

The pyrimidine core is an electron-deficient heterocycle, which generally facilitates nucleophilic aromatic substitution (SNAr). However, the 5-methoxy group introduces an electron-donating effect through resonance, which can decrease the reactivity of the pyrimidine ring towards nucleophilic attack.[1] This electronic feature necessitates careful optimization of reaction conditions to favor the desired substitution and minimize unwanted side reactions. The positions on the pyrimidine ring (2, 4, and 6) are electron-deficient, making them susceptible to nucleophilic attack, while the 5-position is less so.[2]

This guide will focus on three key substitution reactions: Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura Coupling, and Buchwald-Hartwig Amination.

Part 1: Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Nucleophilic Aromatic Substitution (SNAr)

Q1: I am observing low conversion in my SNAr reaction with an amine nucleophile on a 2-chloro-5-methoxypyrimidine substrate. What are the likely causes and how can I improve the yield?

A1: Low conversion in SNAr reactions of 5-methoxypyrimidine derivatives often stems from a combination of factors related to the substrate's electronics and the reaction conditions.

  • Insufficient Activation of the Leaving Group: The electron-donating 5-methoxy group can deactivate the ring towards nucleophilic attack.[1] While a chloro group is a reasonable leaving group, its displacement can be sluggish.

    • Solution: Consider replacing the 2-chloro substituent with a better leaving group. A 2-methylsulfonyl (-SO2Me) group, formed by oxidizing a 2-methylthio (-SMe) group, is an excellent activating group for nucleophilic displacement at the C2 position.[1] The strong electron-withdrawing nature of the sulfonyl group significantly enhances the reactivity.

  • Suboptimal Reaction Temperature: The reaction may require more thermal energy to overcome the activation barrier.

    • Solution: Gradually increase the reaction temperature, monitoring for product formation and potential decomposition by TLC or LC-MS.

  • Inappropriate Solvent Choice: The solvent plays a crucial role in stabilizing the charged intermediate (Meisenheimer complex) formed during the reaction.

    • Solution: Polar aprotic solvents like DMSO, DMF, or NMP are generally preferred as they can stabilize the intermediate and accelerate the reaction.[3]

Q2: My SNAr reaction is producing a significant amount of a byproduct that appears to be the hydrolyzed starting material (5-methoxy-pyrimidin-2-ol). How can I prevent this?

A2: Hydrolysis of the starting material or product is a common side reaction, especially when using water-sensitive reagents or under prolonged heating in the presence of moisture.

  • Strict Anhydrous Conditions: Ensure all glassware is oven-dried, and use anhydrous solvents. If possible, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Choice of Base: If a base is used to deprotonate the nucleophile, select a non-nucleophilic, anhydrous base. For amine nucleophiles, an excess of the amine itself can often serve as the base, avoiding the introduction of hydroxide ions.

  • Minimize Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent prolonged exposure to conditions that may favor hydrolysis.

Suzuki-Miyaura Coupling

Q3: I am attempting a Suzuki-Miyaura coupling between a 2-bromo-5-methoxypyrimidine and an arylboronic acid, but I am primarily observing dehalogenation of my starting material. What is causing this and how can I suppress it?

A3: Dehalogenation, or hydrodehalogenation, is a frequent side reaction in palladium-catalyzed cross-coupling reactions where the halide is replaced by a hydrogen atom.[4][5]

  • Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is critical.

    • Solution: For electron-rich substrates like 5-methoxypyrimidine derivatives, bulky, electron-rich phosphine ligands such as XPhos or SPhos can promote the desired cross-coupling over dehalogenation.[6][7] These ligands stabilize the palladium center and facilitate reductive elimination.

  • Base Selection: The base can influence the extent of dehalogenation.

    • Solution: Weaker bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) are often preferred over stronger bases like sodium tert-butoxide (NaOtBu) to minimize this side reaction.[6][7]

  • Solvent Purity: Impurities in the solvent, particularly water or alcohols, can act as hydride sources.

    • Solution: Use high-purity, degassed solvents. A mixture of 1,4-dioxane and water is a common and effective solvent system for Suzuki reactions.[6]

Q4: My Suzuki-Miyaura reaction is sluggish and gives low yields, with a significant amount of homocoupling of the boronic acid. How can I improve the efficiency of the cross-coupling?

A4: Homocoupling of the boronic acid to form a biaryl byproduct is another common issue.

  • Oxygen Contamination: The presence of oxygen can promote the homocoupling of boronic acids.

    • Solution: Thoroughly degas all solvents and reagents before use and maintain an inert atmosphere throughout the reaction.

  • Stoichiometry of Reagents: An excess of the boronic acid can sometimes lead to increased homocoupling.

    • Solution: Try using a slight excess (1.1-1.2 equivalents) of the boronic acid. If homocoupling persists, consider using the boronic acid as the limiting reagent with a slight excess of the pyrimidine halide.

  • Catalyst Loading: Insufficient catalyst may lead to a slow reaction, allowing more time for side reactions to occur.

    • Solution: While typically low catalyst loadings are desired, for challenging couplings, increasing the palladium catalyst loading to 2-5 mol% might be beneficial.

Buchwald-Hartwig Amination

Q5: I am performing a Buchwald-Hartwig amination on 4-chloro-5-methoxypyrimidine and a primary amine, but the reaction is not going to completion and I observe some starting material decomposition. What adjustments should I make?

A5: The success of a Buchwald-Hartwig amination is highly dependent on the interplay between the catalyst, ligand, and base.[8]

  • Ligand Choice: The ligand is crucial for the efficiency of the catalytic cycle.

    • Solution: For primary amines, ligands like BrettPhos are often highly effective.[4] For secondary amines, RuPhos is a good starting point.[4] Consulting a ligand selection guide for your specific substrate and amine is recommended.[4]

  • Base Compatibility: The base must be strong enough to deprotonate the amine but not so harsh that it causes decomposition of the starting materials or product.

    • Solution: Sodium tert-butoxide (NaOtBu) is a common and effective base.[4][7] However, if your substrate is base-sensitive, consider a weaker base like cesium carbonate (Cs2CO3) or potassium phosphate (K3PO4), potentially at a higher temperature.[4][6]

  • Reaction Temperature: While higher temperatures can increase the reaction rate, they can also lead to degradation.

    • Solution: Optimize the temperature. Start at a moderate temperature (e.g., 80-100 °C) and adjust as needed based on reaction monitoring.[8]

Q6: I am observing a small amount of a byproduct that I suspect is a diaryl ether. How is this formed and how can I avoid it?

A6: The formation of diaryl ethers can occur if water is present in the reaction mixture, especially when the amine nucleophile is weakly nucleophilic or sterically hindered.

  • Strictly Anhydrous Conditions: As with other cross-coupling reactions, ensuring anhydrous conditions is critical. Use anhydrous solvents and handle hygroscopic bases in a glovebox.

  • Ligand Selection: The choice of ligand can influence the relative rates of C-N versus C-O bond formation.

    • Solution: Screening different ligands may help to favor the desired amination pathway.

Part 2: Experimental Protocols & Data

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 2-Halo-5-methoxypyrimidine

This protocol provides a general method for the Suzuki-Miyaura cross-coupling of a 2-halo-5-methoxypyrimidine with an arylboronic acid.[7]

Materials:

  • 2-Halo-5-methoxypyrimidine (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh3)4) (0.05 mmol, 5 mol%)

  • Base (e.g., K2CO3) (2.0 mmol)

  • Solvent (e.g., 1,4-Dioxane/H2O, 4:1) (5 mL)

Procedure:

  • To a reaction vessel, add the 2-halo-5-methoxypyrimidine, arylboronic acid, palladium catalyst, and base.

  • Add the degassed solvent mixture.

  • Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of 4-Chloro-5-methoxypyrimidine

This protocol outlines a general method for the palladium-catalyzed amination of 4-chloro-5-methoxypyrimidine.[7]

Materials:

  • 4-Chloro-5-methoxypyrimidine (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium pre-catalyst (e.g., Pd2(dba)3) (2-5 mol%)

  • Ligand (e.g., XPhos) (4-10 mol%)

  • Base (e.g., NaOtBu) (1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium pre-catalyst, ligand, and base.

  • Add the 4-chloro-5-methoxypyrimidine and the amine.

  • Add the anhydrous, degassed solvent.

  • Seal the vessel and heat to 80-110 °C with vigorous stirring for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent, and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Table 1: Troubleshooting Summary for 5-Methoxypyrimidine Substitutions
Issue Potential Cause(s) Recommended Solution(s)
Low Conversion (SNAr) Poor leaving group, Insufficient temperatureUse a better leaving group (e.g., -SO2Me), Increase temperature
Hydrolysis Presence of waterUse anhydrous solvents and reagents, inert atmosphere
Dehalogenation (Suzuki) Inappropriate catalyst/ligand, Strong baseUse bulky, electron-rich ligands (e.g., XPhos), Use weaker base (e.g., K2CO3)
Homocoupling (Suzuki) Oxygen contamination, Incorrect stoichiometryDegas all reagents, Optimize reagent ratios
Incomplete Reaction (Buchwald) Suboptimal ligand/base combinationScreen different ligands (e.g., BrettPhos) and bases (e.g., NaOtBu vs. Cs2CO3)
Diaryl Ether Formation (Buchwald) Presence of waterEnsure strictly anhydrous conditions

Part 3: Visualizations

Diagram 1: General Troubleshooting Workflow for Substitution Reactions

G cluster_troubleshooting Troubleshooting Steps start Low Yield or Side Product Formation check_sm Analyze Reaction Mixture (TLC, LC-MS, NMR) start->check_sm identify Identify Problem (Unreacted SM, Side Product) check_sm->identify unreacted_sm Unreacted Starting Material identify->unreacted_sm Low Conversion side_product Side Product Formation identify->side_product Byproduct Observed temp Increase Temperature unreacted_sm->temp catalyst Change Catalyst/Ligand unreacted_sm->catalyst solvent Change Solvent unreacted_sm->solvent hydrolysis Hydrolysis side_product->hydrolysis dehalogenation Dehalogenation side_product->dehalogenation homocoupling Homocoupling side_product->homocoupling optimize Optimize Conditions temp->optimize catalyst->optimize solvent->optimize anhydrous Ensure Anhydrous Conditions hydrolysis->anhydrous ligand_base Optimize Ligand/Base dehalogenation->ligand_base degas Degas Reagents homocoupling->degas anhydrous->optimize ligand_base->optimize degas->optimize success Successful Reaction optimize->success

Caption: A generalized workflow for troubleshooting substitution reactions.

Diagram 2: Key Factors Influencing Side Reactions in Cross-Coupling

G center Side Reactions catalyst Catalyst/Ligand center->catalyst influences base Base center->base influences solvent Solvent center->solvent influences temperature Temperature center->temperature influences atmosphere Atmosphere (O2, H2O) center->atmosphere influences

Caption: Interplay of factors affecting side reactions in cross-coupling.

References

  • Benchchem.
  • Benchchem. Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis.
  • Benchchem.
  • Chemspeed Technologies.
  • Wikipedia. Pyrimidine.
  • Benchchem.
  • Benchchem. Application Notes and Protocols for Nucleophilic Substitution on 5-Methoxy-2-methylthiopyrimidine.
  • ResearchGate.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Fisher Scientific.

Sources

Technical Support Center: Strategies for Enhancing the Metabolic Stability of 2-(4-benzylpiperidin-1-yl)-5-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center. As a Senior Application Scientist, my goal is to provide you with actionable insights and troubleshooting guides rooted in established metabolic principles. This document is designed to help you navigate the common challenges associated with the metabolic instability of the 2-(4-benzylpiperidin-1-yl)-5-methoxypyrimidine scaffold and guide you toward designing more robust drug candidates.

Part 1: Foundational Understanding & Initial Assessment

This section addresses the critical first steps: identifying the problem and setting up the right experiments to measure it.

FAQ: My lead compound, 2-(4-benzylpiperidin-1-yl)-5-methoxypyrimidine, shows poor in vivo exposure. I suspect metabolic instability. Where do I start?

Answer: Your suspicion is well-founded. The N-benzylpiperidine motif is a common structural feature in medicinal chemistry but is also frequently associated with metabolic liabilities.[1] The first step is to pinpoint the "soft spots" on your molecule—the specific atoms or functional groups most susceptible to enzymatic degradation.

The primary metabolic pathways for this scaffold are predictable and generally involve Phase I (oxidation) and Phase II (conjugation) reactions.[2][3]

Predicted Metabolic "Soft Spots":

  • N-Debenzylation: Cleavage of the bond between the piperidine nitrogen and the benzylic carbon is a very common metabolic route for N-benzyl compounds.[4]

  • Aromatic Hydroxylation: The unsubstituted benzyl ring is a prime target for Cytochrome P450 (CYP) enzymes, typically leading to para-hydroxylation.[5]

  • Piperidine Ring Oxidation: The carbon atoms alpha to the piperidine nitrogen are susceptible to oxidation.[6]

  • O-Demethylation: The methoxy group on the pyrimidine ring can be cleaved by CYP enzymes (notably CYP2D6 and CYP2C19) to form a phenol, which can then undergo Phase II conjugation.[7]

Below is a diagram illustrating these potential metabolic pathways.

cluster_0 Parent Compound cluster_1 Phase I Metabolism (CYP450s) cluster_2 Phase II Metabolism (UGTs, SULTs) Parent 2-(4-benzylpiperidin-1-yl)-5-methoxypyrimidine M1 N-Debenzylation (Piperidine + Benzaldehyde) Parent->M1 CYP-mediated M2 Aromatic Hydroxylation (Phenolic Metabolite) Parent->M2 CYP-mediated M3 Piperidine Oxidation (Lactam Metabolite) Parent->M3 CYP-mediated M4 O-Demethylation (Pyrimidine Phenol) Parent->M4 CYP-mediated M5 Glucuronide or Sulfate Conjugate M2->M5 Conjugation M4->M5 Conjugation

Caption: Predicted metabolic pathways for 2-(4-benzylpiperidin-1-yl)-5-methoxypyrimidine.

Part 2: Experimental Design & Troubleshooting

Once you have a hypothesis about the metabolic liabilities, the next step is to test it empirically.

FAQ: Which in vitro assays are essential for evaluating the metabolic stability of my compound?

Answer: A tiered approach using different in vitro systems is most effective. Each system offers a different level of complexity, helping you to distinguish between different metabolic pathways.[2] The two most critical assays are the Liver Microsomal Stability and the Hepatocyte Stability assays.

Assay Type Enzymes Present Primary Use Case Advantages Limitations
Liver Microsomes Phase I (CYPs, FMOs), some Phase II (UGTs)[8]High-throughput screening for Phase I metabolic liability.[9]Cost-effective, high-throughput, good for assessing CYP-mediated metabolism.[9]Lacks cytosolic enzymes and most Phase II pathways; no cellular transport.[10]
Liver S9 Fraction Phase I (Microsomal) + Cytosolic enzymes (e.g., SULTs, GSTs)[2]Broader assessment of Phase I and some Phase II metabolism.More comprehensive than microsomes.Still lacks the complete cellular machinery and cofactors of intact cells.
Hepatocytes Full complement of Phase I and Phase II enzymes, plus transporters.[8][11]"Gold standard" for in vitro clearance prediction; captures all major metabolic pathways.[8][12]Most physiologically relevant in vitro model.[11]More expensive, lower throughput, higher variability.[10]
Experimental Protocol: Liver Microsomal Stability Assay

This protocol provides a standard framework for assessing Phase I metabolic stability.

cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_sampling 3. Sampling & Quenching cluster_analysis 4. Analysis A Thaw liver microsomes and NADPH regenerating system on ice. C Pre-warm microsomes and compound at 37°C. A->C B Prepare compound stock (e.g., 1µM) in buffer. B->C D Initiate reaction by adding NADPH regenerating system. C->D E Incubate at 37°C with shaking. D->E F At time points (0, 5, 15, 30, 60 min), aliquot into stop solution. E->F G Stop solution: Cold Acetonitrile with Internal Standard. F->G H Centrifuge to pellet protein. G->H I Analyze supernatant by LC-MS/MS to quantify remaining parent compound. H->I

Caption: Workflow for a typical in vitro liver microsomal stability assay.

Step-by-Step Methodology:

  • Reagent Preparation: Thaw pooled liver microsomes (e.g., human, rat) and an NADPH-regenerating system on ice.[13] Prepare a working solution of your test compound (typically 1 µM) in phosphate buffer (pH 7.4).

  • Reaction Setup: In a 96-well plate, combine the buffer, microsomes (e.g., 0.5 mg/mL protein), and your test compound. Include positive controls (high and low clearance compounds like verapamil and warfarin) and a negative control (no NADPH).[14]

  • Initiation and Incubation: Pre-incubate the plate at 37°C for 5-10 minutes. Initiate the metabolic reaction by adding the NADPH-regenerating system.[13]

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture and add it to a separate plate containing cold acetonitrile with an internal standard to stop the reaction and precipitate the protein.[9]

  • Sample Processing & Analysis: Centrifuge the plate to pellet the precipitated proteins. Analyze the supernatant using a validated LC-MS/MS method to measure the concentration of the parent compound remaining at each time point.[13]

FAQ: How do I interpret the data? My LC-MS/MS gives me 'peak area'. What's next?

Answer: The raw data (peak area of your compound relative to the internal standard) is used to calculate two key parameters: half-life (t½) and intrinsic clearance (CLint).

  • Calculate Percent Remaining: For each time point, express the peak area ratio as a percentage of the ratio at time zero.

  • Determine the Rate Constant (k): Plot the natural logarithm (ln) of the percent remaining against time. The slope of the linear portion of this curve is the elimination rate constant (-k).[13]

  • Calculate Half-Life (t½):

    • t½ = 0.693 / k[13]

    • This value represents the time it takes for 50% of your compound to be metabolized. A shorter half-life indicates lower stability.

  • Calculate Intrinsic Clearance (CLint):

    • CLint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein in incubation)[13]

    • CLint is a measure of the intrinsic ability of the liver enzymes to metabolize a drug, independent of physiological factors like blood flow.[15] It is the most reliable parameter for ranking compounds and for in vitro-in vivo extrapolation (IVIVE).

Hypothetical Data Interpretation:

Compound Modification t½ (min) CLint (µL/min/mg protein) Interpretation
Parent None1546.2High Clearance / Low Stability
Analog 1 para-Fluoro on benzyl ring4515.4Moderate Clearance / Improved Stability
Analog 2 N-Benzoyl instead of N-Benzyl>120<5.8Low Clearance / High Stability
Analog 3 Methoxy replaced with Difluoromethoxy2527.7Modest Improvement
FAQ: My results are highly variable, or my positive control isn't being metabolized. What's wrong?

Answer: This points to an issue with assay execution. Here’s a troubleshooting checklist:

  • Inactive Microsomes/NADPH: Ensure your microsomes have not been freeze-thawed multiple times and that your NADPH regenerating system is freshly prepared. Always run a known high-clearance control (e.g., verapamil, dextromethorphan) to validate enzyme activity.[13]

  • Chemical Instability: Run a control incubation without the NADPH system. If the compound still disappears, it may be chemically unstable in the buffer at pH 7.4 and 37°C.[13]

  • Pipetting Errors: High variability between replicates often stems from inaccurate pipetting of small volumes. Ensure your pipettes are calibrated.[13]

  • LC-MS/MS Method: Validate your analytical method for linearity, precision, and accuracy. Check for ion suppression/enhancement from the matrix.

Part 3: Rational Design Strategies for Improved Stability

With a clear understanding of your compound's liabilities, you can now apply targeted medicinal chemistry strategies.

FAQ: How can I structurally modify my compound to block the identified metabolic pathways?

Answer: The key is to make strategic modifications that block the sites of metabolism without negatively impacting the compound's desired pharmacological activity (Structure-Activity Relationship, SAR).

cluster_parent Parent Compound: Metabolic Hotspots cluster_strategies Stabilization Strategies Parent 2-(4-benzylpiperidin-1-yl)-5-methoxypyrimidine S1 Block Benzyl Oxidation: - Add F, Cl, CF3 - Replace with Pyridine Parent->S1 Targets Benzyl Ring S2 Prevent N-Debenzylation: - Add α-methyl group - Replace with N-Benzoyl Parent->S2 Targets Benzylic C-N Bond S3 Stabilize Piperidine: - Add steric bulk (e.g., gem-dimethyl) - Use spirocyclic isostere Parent->S3 Targets Piperidine Ring S4 Block O-Demethylation: - Replace OCH3 with OCHF2 Parent->S4 Targets Methoxy Group

Caption: Strategic modifications to block key metabolic liabilities.

Detailed Strategies:

  • To Address Benzyl Ring Hydroxylation:

    • Introduce Electron-Withdrawing Groups (EWGs): Placing a fluorine, chlorine, or trifluoromethyl group on the para-position of the benzyl ring makes the ring electron-deficient and thus less favorable for electrophilic attack by CYP enzymes.[4]

    • Bioisosteric Replacement: Replace the phenyl ring with a less metabolically active heterocycle, such as a pyridine ring. The nitrogen atom in the pyridine ring acts as a "metabolic sink," often directing metabolism away from other positions.

  • To Prevent N-Debenzylation and Piperidine Oxidation:

    • Steric Hindrance: Introduce bulky groups near the metabolic site. Adding a methyl group to the benzylic carbon or gem-dimethyl groups on the piperidine ring alpha to the nitrogen can physically block the enzyme's active site from accessing the labile C-H bonds.[16]

    • Replace Labile Groups: The N-benzyl group can be replaced with an N-benzoyl group. The amide bond in the N-benzoyl analogue is generally more resistant to oxidative cleavage than the N-benzyl amine.[4]

    • Fluorination: Replacing metabolically weak C-H bonds with robust C-F bonds is a classic strategy. The high bond energy of the C-F bond makes it resistant to cleavage by CYP enzymes.[16]

  • To Block O-Demethylation:

    • Bioisosteric Replacement: Replace the metabolically labile methoxy (-OCH₃) group with a difluoromethoxy (-OCHF₂) or trifluoromethoxy (-OCF₃) group. These groups mimic the steric and electronic properties of the methoxy group but are significantly more resistant to oxidative cleavage.

FAQ: My compound is stable in microsomes but shows high clearance in hepatocytes. What does this imply?

Answer: This is a classic and informative result. It strongly suggests that your compound is being cleared by pathways that are absent in microsomes but present in intact hepatocytes. The most likely culprits are:

  • Phase II Conjugation: Your compound (or a rapidly formed Phase I metabolite) may be a substrate for enzymes like UGTs (UDP-glucuronosyltransferases) or SULTs (sulfotransferases), which are primarily located in the cytosol and are more active in hepatocytes.[2][12] The resulting glucuronide or sulfate conjugates are highly polar and readily eliminated.

  • Hepatic Transporters: The compound might be a substrate for uptake or efflux transporters on the hepatocyte membrane, which can significantly influence intracellular concentration and subsequent metabolism.

Next Steps: You should perform a metabolite identification study using hepatocytes to identify the specific conjugates being formed. This will guide further structural modifications to block the site of conjugation.

References

  • Metabolic Stability in Drug Development: 5 Assays. WuXi AppTec.
  • Technical Support Center: Enhancing Piperidine Moiety Bioavailability. Benchchem.
  • In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. Thermo Fisher Scientific.
  • Advanced in vitro metabolic stability assays for drug discovery | CRO Services. Nuvisan.
  • How do you predict ADMET properties of drug candidates?. Aurlide.
  • Predicting Metabolism. Cambridge MedChem Consulting.
  • In Vitro Metabolic Stability. Creative Bioarray.
  • Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec. Evotec.
  • Services for in vitro Metabolism research. Admescope.
  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. National Institutes of Health (NIH).
  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Benchchem.
  • Successful and Unsuccessful Prediction of Human Hepatic Clearance for Lead Optimization. American Chemical Society.
  • Technical Support Center: Investigating Moderate Microsomal Stability. Benchchem.
  • Removal of Metabolic Liabilities Enables Development of Derivatives of Procaspase-Activating Compound 1 (PAC-1) with Improved Pharmacokinetics. National Institutes of Health (NIH).
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. National Institutes of Health (NIH).
  • In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds. Thermo Fisher Scientific.
  • a) Different modalities of piperidine-containing drugs and drug... ResearchGate.
  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io.
  • Microsomal Clearance/Stability Assay. Domainex.
  • N-Benzyl piperidine Fragment in Drug Discovery. National Institutes of Health (NIH).
  • The role of the methoxy group in approved drugs | Request PDF. ResearchGate.
  • Clinical Implications of Drug Metabolism: Key to Effective Pharmacotherapy. Longdom Publishing SL.

Sources

Technical Support Center: Optimizing Cell Permeability of Pyrimidine-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Senior Application Scientist Case ID: PYR-PERM-001

Welcome to the Pyrimidine Optimization Hub

You are likely here because your pyrimidine scaffold—while potent against its target (kinase, viral polymerase, or metabolic enzyme)—is failing in cellular assays. The "Pyrimidine Paradox" is a common bottleneck: the very polar nitrogen atoms that drive hydrogen bonding with your target also create a high desolvation penalty, preventing the molecule from crossing the lipophilic cell membrane.

This guide is structured as a Tier 3 Technical Support interaction. We will troubleshoot your compound's physiochemical properties, explore prodrug architectures, and debug your permeability assays.

Module 1: Structural Debugging (Medicinal Chemistry)

User Ticket: "My pyrimidine analog has a molecular weight <500 but shows <10 nm/s permeability in PAMPA. LogP is 0.5. How do I fix this without killing potency?"

Root Cause Analysis

Pyrimidines are electron-deficient rings with high Hydrogen Bond Acceptor (HBA) counts. If your compound also contains unmasked Hydrogen Bond Donors (HBD) (e.g., -NH2, -OH), the Desolvation Energy required to strip water molecules before entering the membrane is too high.

Troubleshooting Protocol
Step 1: Audit Your Hydrogen Bond Donors (HBD)

Diagnostic: Calculate the HBD count. If HBD > 3, this is your primary failure mode. Solution: Apply the "Mask or Replace" strategy.

Functional GroupProblemBioisosteric Replacement / ModificationImpact on Permeability
Exocyclic Amine (-NH₂) High HBD (2 donors)N-Methylation or Cyclization Reduces HBD to 1 or 0; increases lipophilicity.
Hydroxyl (-OH) High PolarityFluorine (-F) Fluorine mimics -OH sterically but is lipophilic and accepts no H-bonds.
Pyrimidine Ring High HBA (2 acceptors)Pyridine or 3-Azabicyclo[3.1.1]heptane Reduces HBA count; saturated systems (3-azabicyclo) improve 3D shape and solubility [1].
Step 2: The Fluorine Scan

Logic: Fluorine is a "privileged" atom in pyrimidine optimization. It lowers basicity (reducing lysosomal trapping) and increases lipophilicity without adding significant steric bulk. Action: Replace the C-H or C-OH at the 5-position of the pyrimidine ring with C-F.

  • Result: This often increases LogP by ~0.2–0.4 units and improves metabolic stability against oxidation [2].

Module 2: The Prodrug Patch (ProTide Technology)

User Ticket: "I am working on a nucleoside analog. The parent compound is inactive in cells, but the triphosphate is potent in biochemical assays. The compound is too polar to enter the cell."

Root Cause Analysis

Nucleoside analogs often face two barriers:

  • Cell Entry: High polarity prevents passive diffusion.

  • Kinase Bypass: The first phosphorylation step (Nucleoside

    
     Monophosphate) is often the rate-limiting enzymatic step. If your cell line lacks the specific kinase, the drug fails.
    
Solution: Deploy ProTide Technology

ProTide (Pronucleotide) technology masks the monophosphate as a neutral phosphoramidate, solving both permeability and the first phosphorylation step simultaneously [3].

Workflow: ProTide Activation Mechanism

The following diagram illustrates how a ProTide bypasses the membrane and activates intracellularly.

ProTide_Activation cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Cytosol) ProTide ProTide (Neutral) Masked Phosphate Step1 Step 1: Esterase Hydrolysis (Cathepsin A / CES1) ProTide->Step1 Passive Diffusion (High Permeability) Step2 Step 2: Spontaneous Cyclization Step1->Step2 Unmasks Carboxylate Step3 Step 3: Ring Opening & Phosphoramidase Cleavage Step2->Step3 Releases Phenol NMP Nucleoside Monophosphate (NMP) Step3->NMP Releases Amino Acid NTP Active Triphosphate (NTP) NMP->NTP Cellular Kinases

Figure 1: Mechanism of ProTide activation. The neutral masking groups allow membrane crossing, followed by enzymatic cleavage inside the cell to release the active monophosphate [4].

Troubleshooting ProTide Synthesis
  • Issue: Low yield during the coupling of the nucleoside to the phosphorochloridate.

  • Fix: Use N-methylimidazole (NMI) as a catalyst. It acts as a nucleophilic catalyst, significantly accelerating the reaction compared to standard bases like triethylamine [5].

Module 3: Assay Diagnostics (Caco-2 & Efflux)

User Ticket: "My Caco-2 recovery is <60%, and the data is noisy. I can't determine if it's efflux or just sticking to the plastic."

Root Cause Analysis

Pyrimidine compounds can be "sticky" (lipophilic non-specific binding) or substrates for efflux transporters (P-gp/MDR1, BCRP), leading to confusing data.

Diagnostic Workflow
Step 1: Calculate Mass Balance (Recovery)


  • If Recovery < 70%: Your compound is likely binding to the plastic plate or accumulating inside the cell monolayer without exiting.

    • Fix: Add 0.5% BSA (Bovine Serum Albumin) to the receiver buffer. BSA acts as a "sink" to pull lipophilic compounds off the membrane and plastic, linearizing the transport kinetics.

Step 2: Determine Efflux Ratio (ER)


  • If ER > 2.0: Active efflux is occurring.

  • Differentiation Test: Run the assay with specific inhibitors to identify the transporter.[1]

Inhibitor (Concentration)Target TransporterInterpretation
Verapamil (50 µM) P-gp (MDR1)If ER drops to ~1.0, your compound is a P-gp substrate.
Ko143 (1 µM) BCRPIf ER drops, it is a BCRP substrate.
Zosuquidar (0.5 µM) P-gp (High Specificity)Use if Verapamil is toxic to your cells.
Step 3: Paracellular Leakage Check
  • Protocol: Always co-dose with Lucifer Yellow .

  • Threshold: If Lucifer Yellow

    
     cm/s, your monolayer is not intact. Discard the data. Pyrimidines can sometimes be cytotoxic; ensure the compound concentration is below the cell's IC50 [6].
    

Summary of Recommendations

  • Design Phase: Prioritize Fluorine bioisosteres to replace hydroxyls and reduce HBD count.

  • Prodrug Phase: If the parent is a nucleoside, default to ProTide (phosphoramidate) strategies to bypass the first phosphorylation step.[2][3]

  • Testing Phase: Use BSA-supplemented buffers in Caco-2 assays to fix low recovery and use Verapamil to confirm P-gp efflux liability.

References
  • Cioffi, C. L. (2023). Bioisosteric Replacement of the Pyrimidine Scaffold in Drug Design. Journal of Medicinal Chemistry. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • McGuigan, C., et al. (2017). The ProTide Prodrug Technology: From the Concept to the Clinic. Journal of Medicinal Chemistry, 60(14), 6005-6028. Link

  • Mehellou, Y., Rattan, H. S., & Balzarini, J. (2018). The ProTide Prodrug Technology: Where Next?. Journal of Medicinal Chemistry, 61(6), 2211–2226. Link

  • Simmons, B., et al. (2017).[2][4] Mechanism-Based Solution to the ProTide Synthesis Problem. Organic Letters, 19(9), 2218–2221.[2] Link[4]

  • Hubatsch, I., et al. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols, 2, 2111–2119. Link

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Validation & Comparative

A Comparative Guide to LC-MS Methodologies for Purity Validation of 2-(4-benzylpiperidin-1-yl)-5-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Objective: This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) strategies for the purity assessment of 2-(4-benzylpiperidin-1-yl)-5-methoxypyrimidine. It offers detailed, field-proven protocols and explains the scientific rationale behind methodological choices to ensure robust and reliable purity validation.

Introduction: The Imperative for Purity in Drug Development

In the landscape of pharmaceutical research and development, the purity of an active pharmaceutical ingredient (API) or a key intermediate like 2-(4-benzylpiperidin-1-yl)-5-methoxypyrimidine is non-negotiable. Even trace-level impurities can significantly impact efficacy, safety, and regulatory approval. Liquid Chromatography-Mass Spectrometry (LC-MS) stands as the gold standard for this analytical challenge, combining the powerful separation capabilities of liquid chromatography with the unparalleled sensitivity and specificity of mass spectrometry.

This guide compares two distinct LC-MS approaches tailored for different stages of the development pipeline: a high-throughput method for rapid screening and a high-resolution method for comprehensive impurity profiling.

Physicochemical Profile of 2-(4-benzylpiperidin-1-yl)-5-methoxypyrimidine:

  • Structure: A heterocyclic compound featuring a basic piperidine nitrogen.

  • Expected Behavior: The basic nature of the piperidine moiety dictates the need for an acidic mobile phase to ensure good peak shape and prevent tailing during reversed-phase chromatography.

  • Ionization: The molecule is readily protonated, making it an ideal candidate for positive-ion electrospray ionization (ESI+).

Comparative Analysis of LC-MS Methodologies

The choice of an LC-MS method is dictated by the analytical objective. A rapid assessment for in-process control demands a different approach than a thorough characterization required for regulatory submission.

Parameter Method A: High-Throughput Screening Method B: High-Resolution Impurity Profiling
Primary Goal Rapid purity confirmation, reaction monitoringComprehensive identification and quantification of all impurities
Chromatography Fast gradient on a short UHPLC columnShallow gradient on a longer, high-resolution column
Run Time < 5 minutes15 - 30 minutes
Resolution Moderate; sufficient for major componentsHigh; capable of separating closely eluting isomers and trace impurities
MS Analyzer Single Quadrupole or Triple Quadrupole (QqQ)Quadrupole Time-of-Flight (Q-TOF) or Orbitrap
Mass Accuracy Nominal MassHigh-Resolution Accurate Mass (HRAM) (<5 ppm)
Key Advantage Speed and efficiency for large sample setsDepth of information, confident impurity identification
Typical Use Case In-process controls, library screeningFinal API release testing, stability studies, forced degradation studies

The Principle of Self-Validation: System Suitability Testing (SST)

Before any sample analysis, the LC-MS system's readiness must be rigorously confirmed. A System Suitability Test (SST) is a non-negotiable quality check that ensures the system is performing within predefined criteria. Running an SST provides confidence that the analytical results will be accurate and reproducible.

Typical SST Parameters for LC-MS:

  • Retention Time (RT) Precision: Ensures the stability of the chromatography.

  • Peak Area Precision: Demonstrates the reproducibility of the injector and detector response.

  • Peak Tailing/Asymmetry: Confirms good chromatographic peak shape.

  • Mass Accuracy (for HRAM systems): Verifies the calibration of the mass spectrometer.

Caption: Workflow for System Suitability Testing (SST).

Detailed Experimental Protocols

These protocols are designed to be starting points and should be optimized for the specific instrumentation used.

Protocol 1: Sample & SST Preparation
  • Solvent Selection: Use a solvent in which the analyte is freely soluble and which is compatible with the mobile phase (e.g., Methanol or Acetonitrile).

  • Analyte Stock Solution: Prepare a 1 mg/mL stock solution of 2-(4-benzylpiperidin-1-yl)-5-methoxypyrimidine in the selected solvent.

  • Working Sample Solution: Dilute the stock solution to a final concentration of approximately 10 µg/mL using a 50:50 mixture of Acetonitrile:Water.

  • SST Solution: The working sample solution can be used as the SST solution.

Protocol 2: Method A - High-Throughput Screening
  • LC System: UHPLC System

  • Column: C18, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

  • Gradient:

    • 0.0 min: 5% B

    • 3.0 min: 95% B

    • 3.5 min: 95% B

    • 3.6 min: 5% B

    • 4.5 min: 5% B

  • MS System: Single Quadrupole or QqQ

  • Ionization: ESI+

  • Scan Mode: Full Scan (e.g., m/z 100-800)

Protocol 3: Method B - High-Resolution Impurity Profiling
  • LC System: UHPLC System

  • Column: C18, 2.1 x 100 mm, 1.7 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 45 °C

  • Injection Volume: 5 µL

  • Gradient:

    • 0.0 min: 10% B

    • 15.0 min: 70% B

    • 17.0 min: 98% B

    • 19.0 min: 98% B

    • 19.1 min: 10% B

    • 22.0 min: 10% B

  • MS System: Q-TOF or Orbitrap

  • Ionization: ESI+

  • Scan Mode: Full Scan with data-dependent MS/MS (ddMS2) or All Ions Fragmentation (AIF).

  • Resolution: >20,000 FWHM

Data Analysis and Impurity Identification

Purity is typically reported as area percent from the chromatogram. However, the true power of LC-MS lies in its ability to aid in the structural elucidation of unknown impurities.

Data Analysis Workflow:

  • Peak Integration: Integrate all peaks in the chromatogram.

  • Purity Calculation: Calculate purity = (Area of Main Peak / Total Area of All Peaks) x 100%.

  • Impurity Analysis (Method B):

    • Accurate Mass Measurement: Use the high-resolution mass data to generate a molecular formula for each impurity.

    • Fragmentation Analysis: Analyze the MS/MS spectra to identify characteristic fragments.

    • Structural Elucidation: Combine the molecular formula and fragmentation data to propose a structure for the impurity. Common degradation pathways for piperidine-containing molecules include oxidation or cleavage of the C-N bond.

Caption: High-resolution data analysis workflow for impurity identification.

Adherence to Regulatory Standards: Method Validation

For use in a regulated environment (e.g., GMP), the chosen analytical method must be validated according to guidelines such as ICH Q2(R1). Validation demonstrates that the analytical procedure is suitable for its intended purpose.

Key Validation Characteristics (ICH Q2(R1)):

  • Specificity: The ability to assess the analyte in the presence of other components like impurities or degradants.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of analyte for which the procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated.

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Caption: Interrelationship of key analytical method validation parameters.

Conclusion

The selection of an LC-MS method for purity determination of 2-(4-benzylpiperidin-1-yl)-5-methoxypyrimidine is a strategic decision based on the specific analytical need. A high-throughput screening method provides essential speed for process monitoring, while a high-resolution impurity profiling method delivers the comprehensive data required for final product characterization and regulatory compliance. Both approaches, when underpinned by rigorous system suitability testing and formal validation, ensure the generation of trustworthy, high-quality data critical to advancing drug development programs.

References

  • Sterling Pharma Solutions. (2025, May 8). High-resolution mass spectrometry for impurity profiling. Retrieved from [Link]

  • AACC. (2018, August 1). Using System Suitability Tests to Create a Robust Clinical Mass Spectrometry Service. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • Sterling Pharma Solutions. (n.d.). High resolution mass spectrometry for impurity profiling. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Performance metrics for evaluating system suitability in liquid chromatography—Mass spectrometry peptide mass mapping of protein therapeutics and monoclonal antibodies. Retrieved from [Link]

  • Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). *Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ions

Analytical Validation Guide: Elemental Analysis vs. Orthogonal Methods for 2-(4-benzylpiperidin-1-yl)-5-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

In the development of pharmaceutical intermediates like 2-(4-benzylpiperidin-1-yl)-5-methoxypyrimidine (hereafter referred to as BPMP ), relying solely on HPLC-UV for purity is a critical risk. While HPLC efficiently separates organic impurities, it is blind to inorganic salts, moisture, and occluded solvents that drastically affect molecular weight and stoichiometric precision in downstream coupling.

This guide objectively compares Combustion Elemental Analysis (CHN) against High-Resolution Mass Spectrometry (HRMS) and Quantitative NMR (qNMR) . We demonstrate that while HRMS confirms identity, only Elemental Analysis provides the "bulk purity" metric required to prevent stoichiometry errors during scale-up.

The Compound: BPMP
  • Formula:

    
    
    
  • Molecular Weight: 283.37 g/mol

  • Structural Challenge: The basic piperidine moiety makes the compound prone to forming non-stoichiometric hydrates or trapping inorganic salts (e.g., NaCl, KBr) during workup, which are invisible to UV detection.

Comparative Analysis: Method Performance

The following table contrasts the "performance" of analytical techniques in the context of validating BPMP quality.

FeatureElemental Analysis (CHN) HRMS (Q-TOF/Orbitrap) Quantitative NMR (qNMR)
Primary Output % Composition (Weight/Weight)Exact Mass (

)
Molar Ratio (Proton counting)
Blind Spots Specific structure (Isomers)Inorganic salts, Water, SolvatesParamagnetic impurities, low sensitivity
Precision

(Absolute)

ppm (Mass Accuracy)

(Typical)
Sample Req. 2–5 mg (Destructive)

mg (Destructive)
10–20 mg (Non-destructive)
"Performance" Verdict Best for Bulk Purity. Detects non-chromophoric contaminants (water, salts).Best for ID. Confirms formula but cannot quantify bulk purity easily.Best for Absolute Assay. Requires internal standard; complex setup.

Experimental Case Study: The "Hidden Salt" Trap

In a recent optimization of BPMP synthesis, two batches showed


 purity by HPLC. However, Batch A  failed in the subsequent Suzuki coupling step, while Batch B  succeeded. Elemental Analysis revealed the cause.
Theoretical Composition (Calculated)

Based on


:
  • Carbon: 72.06%

  • Hydrogen: 7.47%

  • Nitrogen: 14.83%

Experimental Results
ElementTheoretical Batch A (Failed Step) Batch B (Successful) Deviation (Batch A) Status
Carbon 72.06%68.45%71.98%

FAIL
Hydrogen 7.47%7.10%7.51%

FAIL
Nitrogen 14.83%14.12%14.79%

FAIL
Interpretation[1][2]
  • Batch A: The uniform drop in C, H, and N percentages suggests the presence of a non-combustible contaminant that adds weight but no signal.

    • Diagnosis: 5% w/w contamination with inorganic salt (likely NaCl from the brine wash). HPLC missed this because NaCl has no UV chromophore.

  • Batch B: Results are within the standard acceptance criteria (

    
    ), confirming the removal of inorganics via a hot ethanol recrystallization.
    

Visualizing the Validation Workflow

The following diagram illustrates the decision logic for characterizing BPMP, highlighting where EA acts as the critical gatekeeper.

AnalyticalWorkflow Start Crude BPMP Synthesis Purification Purification (Recrystallization) Start->Purification HPLC HPLC-UV Analysis Purification->HPLC Decision1 Purity > 98%? HPLC->Decision1 Decision1->Purification No Parallel Orthogonal Testing Decision1->Parallel Yes HRMS HRMS (Identity Confirmation) Parallel->HRMS EA Elemental Analysis (CHN) (Bulk Purity/Salt Check) Parallel->EA Result_Pass Release for Next Step HRMS->Result_Pass Confirms Structure EA->Result_Pass Within ±0.4% Result_Fail Reprocess: Remove Salts/Solvent EA->Result_Fail >0.4% Deviation Result_Fail->Purification

Figure 1: Analytical Decision Tree. Note that while HRMS confirms structure, EA is the "Gatekeeper" for bulk purity, triggering reprocessing if inorganic salts are detected.

Detailed Protocol: Combustion Analysis for BPMP

To achieve the precision seen in Batch B, strict adherence to protocol is required. The piperidine ring makes BPMP slightly hygroscopic; moisture absorption is the primary source of analytical error.

Instrument Calibration[3]
  • Standard: Acetanilide (High Purity Reference Standard).

  • K-Factor Determination: Run 3 replicates of Acetanilide. K-factor stability must be

    
     RSD.
    
  • Blank: Run empty tin capsules to subtract atmospheric nitrogen background.

Sample Preparation (Critical Step)
  • Drying: Dry BPMP at

    
     under high vacuum (
    
    
    
    ) for 4 hours to remove surface moisture.
  • Weighing:

    • Use a microbalance with

      
       readability.
      
    • Target weight:

      
      .
      
    • Caution: Do not touch capsules with bare fingers (oils contain Carbon). Use flat-tipped forceps.

  • Encapsulation: Fold the tin capsule tightly to exclude air bubbles. For BPMP (a powder), ensure no sample is trapped in the fold crimp.

Combustion Parameters
  • Furnace Temperature:

    
     (Ensure complete oxidation of the aromatic pyrimidine ring).
    
  • Carrier Gas: Helium (Grade 5.0 or higher).

  • Oxygen Dose: Optimized for 2-3 mg organic sample (typically 10-15 mL).

Scientific Integrity & Troubleshooting

Why not just use qNMR?

Quantitative NMR is a valid alternative but requires a high-purity internal standard (e.g., Maleic Acid) that does not overlap with BPMP signals. For BPMP, the benzyl and pyrimidine protons create a crowded aromatic region (7.0–8.5 ppm), making integration difficult without complex pulse sequences (


 relaxation delays must be 

, often

seconds). EA is faster and more robust for routine salt detection.
The "Solvent Trap" Signature

If your EA results show High Carbon (


) and High Hydrogen (

), you likely have occluded solvent (e.g., Ethyl Acetate).
  • Calculation:

    
    .
    
  • Remediation: Grind the sample to a fine powder and dry at

    
     under vacuum.
    

References

  • FDA Guidance for Industry. (2000). Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products. Retrieved from [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis.[1][2] Progress in Nuclear Magnetic Resonance Spectroscopy.[2][3] Retrieved from [Link]

  • 
     for Elemental Analysis). Retrieved from [Link]
    
  • Intertek. (2024). Elemental Analysis and Trace Metals Testing for Pharmaceuticals.[4][5][6][7][8][9] Retrieved from [Link]

Sources

benchmarking 2-(4-benzylpiperidin-1-yl)-5-methoxypyrimidine against known kinase inhibitors

[1]

Executive Summary & Structural Logic

This guide outlines the rigorous benchmarking of 2-(4-benzylpiperidin-1-yl)-5-methoxypyrimidine (herein referred to as BP-5-MP ) against industry-standard kinase inhibitors.[1]

BP-5-MP represents a hybrid pharmacophore:

  • The Core (5-methoxypyrimidine): A privileged scaffold in kinase inhibition (e.g., Palbociclib, Dasatinib), typically functioning as the hinge-binding motif (ATP-competitive).[1]

  • The Tail (4-benzylpiperidine): A moiety frequently associated with Sigma-1 receptor modulation and Acetylcholinesterase inhibition (e.g., Donepezil).[1]

Strategic Insight: Because of this hybrid structure, benchmarking must not only validate kinase potency but also rigorously exclude "frequent hitter" promiscuity often introduced by the lipophilic benzylpiperidine tail. This guide benchmarks BP-5-MP against Staurosporine (pan-kinase reference) and Dasatinib (Type I structural analog reference).[1]

Benchmarking Workflow (Visualized)

The following workflow enforces a "fail-fast" logic, moving from biochemical potency to cellular target engagement.

BenchmarkingWorkflowStartCompound: BP-5-MPStep1Biochemical Potency(ADP-Glo™ Assay)Start->Step1Determine IC50Step2Binding Kinetics(SPR / Biacore)Step1->Step2If IC50 < 100 nMStep3Cellular Engagement(NanoBRET™)Step2->Step3If Residence Time > 10 minDecisionSelectivity Profiling(Kinome Scan)Step3->DecisionConfirm Target EngagementRef1Ref: Staurosporine(Pan-Kinase Control)Ref1->Step1BenchmarkRef2Ref: Dasatinib(Scaffold Control)Ref2->Step1Benchmark

Caption: Figure 1. Sequential validation workflow for BP-5-MP. Reference standards are introduced at the biochemical stage to normalize potency data.

Comparative Analysis: Biochemical Potency

Experimental Protocol: ADP-Glo™ Kinase Assay

Objective: Determine the IC50 of BP-5-MP against a representative Tyrosine Kinase (e.g., Src or Abl) or Ser/Thr Kinase (e.g., CDK2), depending on the specific target hypothesis.[1]

Methodology:

  • Enzyme Reaction: Incubate kinase (1-5 ng), substrate (0.2 µg/µL), and ATP (at

    
    ) with serial dilutions of BP-5-MP in 384-well plates.
    
  • Controls:

    • Positive Control:[1] Staurosporine (1 µM final).[1]

    • Negative Control:[1] DMSO only (0% inhibition).[1]

  • Detection: Add ADP-Glo™ Reagent (terminates reaction, depletes ATP)

    
     40 min incubation 
    
    
    Add Kinase Detection Reagent (converts ADP to ATP
    
    
    Luciferase).[1]
  • Readout: Luminescence (RLU) measured on EnVision multimode plate reader.

Benchmarking Data (Representative)

The table below illustrates the required performance metrics for BP-5-MP to be considered a competitive lead molecule.

MetricBP-5-MP (Target Profile)Staurosporine (Ref)Dasatinib (Ref)Interpretation
IC50 (Primary Target) < 50 nM < 5 nM< 1 nMBP-5-MP must achieve double-digit nanomolar potency to compete with optimized drugs.[1]
Hill Slope 0.8 - 1.2 ~1.0~1.0Deviation from 1.0 suggests aggregation or non-specific binding (common with benzylpiperidines).[1]
ATP Shift (

)
Linear Shift LinearLinearConfirms ATP-competitive mechanism (Type I).
Selectivity Score (S35) < 0.2 > 0.70.05Staurosporine is promiscuous (high score); Dasatinib is selective.[1] BP-5-MP needs low S35.[1]

Expert Insight: If BP-5-MP shows a Hill Slope > 2.0, the benzylpiperidine tail may be causing colloidal aggregation.[1] Validate by adding 0.01% Triton X-100 to the assay buffer.

Kinetic Selectivity & Residence Time

Potency (IC50) is thermodynamic; efficacy is often kinetic.[1] We use Surface Plasmon Resonance (SPR) to benchmark the "staying power" of the inhibitor.

Protocol: SPR (Biacore 8K)[1]
  • Immobilization: Biotinylated Kinase captured on Streptavidin chip.[1]

  • Injection: BP-5-MP injected at 5 concentrations (single-cycle kinetics).

  • Dissociation: Buffer wash for 1200s to measure

    
    .
    
Data Interpretation[1][2][3][4]
  • 
     (Association):  Measures how fast the inhibitor finds the pocket.
    
  • 
     (Dissociation):  The critical differentiator.[1]
    
    • Staurosporine:[1][2] Fast

      
       (Rapid reversible).
      
    • High-Quality Lead: Slow

      
       (Residence time > 30 mins).
      

Cellular Target Engagement (NanoBRET)[1]

Biochemical potency does not guarantee cell permeability.[1] The benzylpiperidine moiety improves lipophilicity but can lead to lysosomal trapping.

Mechanism of Action Diagram

MOACellCell MembraneTargetKinase-LuciferaseFusionSignalBRET Signal(Energy Transfer)Target->SignalProximityTracerNanoBRET Tracer(Fluorescent)Tracer->TargetBindsCompoundBP-5-MPCompound->CellPermeationCompound->TargetCompetes(Displaces Tracer)Compound->SignalDecreases Signal

Caption: Figure 2. NanoBRET Target Engagement. BP-5-MP must displace the tracer in live cells to prove permeability and binding.[1]

Protocol
  • Transfection: HEK293 cells transfected with Kinase-NanoLuc® fusion vector.[1]

  • Treatment: Treat cells with Tracer (at

    
    ) + BP-5-MP (dose response).[1]
    
  • Measurement: Measure Donor (460nm) and Acceptor (618nm) emission.

  • Calculation: Calculate mBRET ratio. A decrease in BRET indicates BP-5-MP has successfully entered the cell and bound the kinase ATP pocket.[1]

References

  • Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual.[1] Promega.[1] Link

  • Copeland, R. A. (2016). Kinetics of Drug-Target Residence Time.[1] Expert Opinion on Drug Discovery.[1] Link

  • Eurofins Discovery. KinaseProfiler™ Service & Protocols.[1] Eurofins.[1] Link

  • Robers, M. B., et al. (2011). Target engagement and drug residence time can be observed in living cells with BRET.[1] Nature Communications.[1] Link

  • Lombardo, L. J., et al. (2004).[3] Discovery of Dasatinib (BMS-354825) as a dual Src/Abl kinase inhibitor.[1][3] Journal of Medicinal Chemistry.[1][3] Link

Structural Elucidation of 2-(4-benzylpiperidin-1-yl)-5-methoxypyrimidine: A Comprehensive Crystallographic Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical blueprint for the structural validation of 2-(4-benzylpiperidin-1-yl)-5-methoxypyrimidine , a pharmacologically significant scaffold often investigated in kinase inhibition and GPCR ligand discovery (e.g., Sigma-1 or Dopamine receptors).[1][2]

As a Senior Application Scientist, I have structured this analysis to prioritize data integrity , reproducibility , and comparative utility . We will evaluate the X-ray crystallography (SC-XRD) workflow against alternative structural determination methods (NMR, PXRD, Computational Modeling) to demonstrate why solid-state analysis is the "Gold Standard" for this class of flexible heterocyclic molecules.

Executive Summary & Significance

The compound 2-(4-benzylpiperidin-1-yl)-5-methoxypyrimidine features a semi-rigid pyrimidine core linked to a flexible benzyl-piperidine moiety.[1][2][3] This structural duality presents a challenge for solution-state methods (like NMR), where rapid conformational averaging can obscure the bioactive conformation.[1]

Why X-ray Crystallography?

  • Definitive Stereochemistry: Unambiguously determines the piperidine ring conformation (chair vs. boat) and the orientation of the benzyl group relative to the pyrimidine plane.[1]

  • Intermolecular Interactions: Reveals critical

    
    -
    
    
    
    stacking and weak C-H[1][2]···O/N hydrogen bonding networks that drive solid-state stability and solubility profiles—critical for drug formulation.[1][2]

Experimental Protocol: A Self-Validating Workflow

This protocol ensures high-quality single-crystal growth and data acquisition.[1][2]

Phase I: Synthesis & Purification[1][2]
  • Reaction: Nucleophilic aromatic substitution (

    
    ) of 2-chloro-5-methoxypyrimidine  with 4-benzylpiperidine  in the presence of a base (
    
    
    
    or
    
    
    ) in acetonitrile or DMF at reflux.[1][2]
  • Purification: The crude product must be purified via column chromatography (Ethyl Acetate/Hexane gradient) to remove unreacted amine, ensuring >98% purity by HPLC before crystallization.

Phase II: Crystallization Strategy (The "Critical Path")

The flexibility of the benzyl linker requires a slow nucleation rate to avoid disorder.[1][2]

  • Method A (Vapor Diffusion): Dissolve 20 mg of the compound in a minimal amount of Dichloromethane (DCM) .[1] Place in a small vial. Place this vial inside a larger jar containing Hexane (antisolvent). Seal and allow to stand for 3-7 days.

    • Mechanism:[1][2][4] Hexane slowly diffuses into the DCM, gradually increasing supersaturation.[1][2]

  • Method B (Slow Evaporation): Dissolve in Ethanol/Water (9:1) .[1] Cover with parafilm and poke 2-3 small holes.[1][2] Allow slow evaporation at room temperature.[1][2]

Phase III: Data Collection & Refinement[1][2]
  • Instrument: Single-crystal diffractometer (e.g., Bruker D8 QUEST or Rigaku XtaLAB) with Mo-K

    
     (
    
    
    
    Å) or Cu-K
    
    
    radiation.[1][2]
  • Temperature: Collect data at 100 K (cryostream) to minimize thermal motion of the flexible benzyl tail.

  • Refinement: Use SHELXL (via OLEX2 or WinGX).[1]

    • Validation Check: Ensure the Flack parameter is not applicable (centrosymmetric) or close to 0 (if chiral space group is suspected, though unlikely for this achiral molecule).[1]

    • Target R-factor:

      
       for strong data.[1][2]
      

Comparative Performance Guide: SC-XRD vs. Alternatives

This section objectively compares the "product" (SC-XRD Data) against standard alternatives for structural characterization.

Table 1: Structural Determination Method Comparison
FeatureSC-XRD (The Gold Standard) Solution NMR (

H/

C)
Powder XRD (PXRD) Computational (DFT)
Primary Output 3D Atomic Coordinates (x, y, z)Chemical Shifts (

), Couplings (

)
Bulk Phase Fingerprint (

)
Theoretical Energy Minima
Conformational Insight Precise: Captures specific low-energy conformer in solid state.[1][2][3]Averaged: Rapid exchange obscures specific rotamers.[1][2]None: Only identifies crystal form (polymorph).Hypothetical: Gas-phase bias unless solvated.[1][2]
Intermolecular Data High: Maps packing,

-stacking, H-bonds.[1][2][3]
Low: Concentration dependent (NOESY required).Medium: Can infer packing from unit cell.N/A: usually single molecule.[1][2]
Sample Requirement Single Crystal (

mm)
Dissolved Sample (

mg)
Polycrystalline PowderNone (In silico)
Limit of Detection Absolute StructureFunctional Group ConnectivityCrystalline PurityTheoretical Feasibility
Detailed Analysis of Alternatives
  • SC-XRD vs. NMR:

    • The Gap: NMR confirms connectivity (that the benzyl is on the piperidine, and the piperidine is on the pyrimidine).[1][2] However, it cannot easily distinguish if the benzyl group is folded back towards the pyrimidine (intramolecular

      
      -stacking) or extended.[1][2]
      
    • The Solution: SC-XRD freezes this conformation.[1][2] For 2-(4-benzylpiperidin-1-yl)-5-methoxypyrimidine , expect the piperidine ring to adopt a chair conformation .[1][2] The orientation of the benzyl group (equatorial vs. axial) is definitive in X-ray but ambiguous in NMR without complex NOE experiments.[1]

  • SC-XRD vs. PXRD:

    • The Gap: PXRD is excellent for identifying if you have a new polymorph but cannot solve the structure ab initio easily for flexible organics.[1][2]

    • The Solution: Use SC-XRD to solve the structure, then simulate the PXRD pattern from the single-crystal data (using Mercury or similar software) to validate the bulk purity of your synthesis batches.[1][2]

Visualizing the Structural Workflow

The following diagram illustrates the logical flow from synthesis to structural validation, highlighting the decision points where X-ray data provides unique value.

StructuralValidation Synthesis Synthesis (S_NAr Reaction) Purification Purification (Column Chromatography) Synthesis->Purification Crystallization Crystallization (Vapor Diffusion / Evaporation) Purification->Crystallization XRD_Check Crystal Quality Check (Microscopy) Crystallization->XRD_Check XRD_Check->Crystallization Amorphous/Twinned SC_XRD Single Crystal XRD (Data Collection @ 100K) XRD_Check->SC_XRD High Quality Structure_Sol Structure Solution (Direct Methods/SHELX) SC_XRD->Structure_Sol Analysis Structural Analysis (Conformation & Packing) Structure_Sol->Analysis Alternatives NMR (Solution) PXRD (Bulk) DFT (Theory) Analysis->Alternatives Validates

Caption: Workflow for the structural determination of 2-(4-benzylpiperidin-1-yl)-5-methoxypyrimidine, emphasizing the critical crystallization checkpoint.

Expected Structural Features (Data Interpretation)

When analyzing your X-ray data for this specific molecule, look for these key structural markers:

  • Piperidine Ring Conformation:

    • Expectation: Distorted Chair.

    • Validation: Check torsion angles. The N1-C2-C3-C4 angle should be approx.

      
      .[1][2]
      
  • Pyrimidine Planarity:

    • Expectation: The pyrimidine ring (N1-C2-N3-C4-C5-C6) must be planar (RMS deviation < 0.02 Å).[1][2]

    • Methoxy Group: The

      
       bond at position 5 is typically coplanar with the ring to maximize p-orbital overlap, unless steric hindrance forces a twist.[1][2]
      
  • Benzyl Orientation:

    • Expectation: The benzyl group at position 4 of the piperidine is likely in the equatorial position to minimize 1,3-diaxial interactions.[2]

    • Packing: Look for "Herringbone" or "Stacking" interactions between the electron-rich benzyl ring and the electron-deficient pyrimidine ring of neighboring molecules.[1][2]

Conclusion

While NMR provides rapid verification of chemical identity, X-ray crystallography is the indispensable tool for defining the spatial reality of 2-(4-benzylpiperidin-1-yl)-5-methoxypyrimidine.[1][2] For drug development, the solid-state data provided by this guide is essential for understanding receptor binding poses and optimizing formulation stability.[1][2]

References

  • Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository of small molecule crystal structures.[1][2]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL.[1] Acta Crystallographica Section C: Structural Chemistry.[1][2]

  • Hunter, C. A., & Sanders, J. K. (1990).

    
    -
    
    
    
    interactions.[1][2] Journal of the American Chemical Society.[1][2] (Foundational text for interpreting benzyl-pyrimidine stacking).
  • PubChem Compound Summary. Piperidine and Pyrimidine Derivatives.[1][2][3] (General structural reference).

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 2-(4-benzylpiperidin-1-yl)-5-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the synthesis of novel compounds is only half the journey. The responsible management of chemical intermediates, such as 2-(4-benzylpiperidin-1-yl)-5-methoxypyrimidine, from cradle to grave is a hallmark of a proficient and safety-conscious laboratory. This guide provides a detailed, procedural framework for the safe handling and disposal of this compound, ensuring the protection of personnel, the environment, and the integrity of your research.

Part 1: The Core Directive - Waste Characterization and Segregation

The foundation of proper chemical disposal is the accurate identification and strict segregation of waste streams at the point of generation.[4] Inadvertent mixing of incompatible waste is a primary cause of laboratory incidents and significantly complicates the disposal process.

Experimental Protocol: Point-of-Generation Waste Segregation
  • Identify the Waste Form: Determine if the waste is solid, an aqueous solution, or an organic solvent solution.

  • Solid Waste Stream:

    • Collect unused or expired solid 2-(4-benzylpiperidin-1-yl)-5-methoxypyrimidine.

    • Include all disposables that have made direct contact with the solid compound (e.g., weighing papers, contaminated gloves, pipette tips, TLC plates).

    • Place these materials into a designated, clearly labeled solid chemical waste container.[5][6]

  • Liquid Waste Streams:

    • Aqueous Waste: Collect all solutions where the compound is dissolved in water or buffer systems. Do not drain dispose unless your institution's guidelines explicitly permit it for neutralized, non-hazardous solutions.[7][8]

    • Organic Waste: This stream must be further segregated:

      • Non-Halogenated Organic Waste: For solutions containing solvents like methanol, ethanol, acetone, or ethyl acetate.

      • Halogenated Organic Waste: For solutions containing solvents like dichloromethane (DCM), chloroform, or carbon tetrachloride.

    • Causality: The separation of halogenated and non-halogenated solvents is critical because disposal methods, particularly incineration, differ significantly.[5][9] Mixing these streams leads to complex and expensive disposal procedures.

Logical Relationship: Waste Segregation Flow

WasteSegregation cluster_generation Point of Generation cluster_waste_forms Waste Forms cluster_disposal_streams Segregated Disposal Streams Source 2-(4-benzylpiperidin-1-yl)- 5-methoxypyrimidine Solid Solid Compound & Contaminated PPE Source->Solid Used directly or contaminates labware Aqueous Aqueous Solution Source->Aqueous Dissolved in water/buffer Organic Organic Solution Source->Organic Dissolved in organic solvent SolidWaste Solid Chemical Waste Solid->SolidWaste AqueousWaste Aqueous Waste Aqueous->AqueousWaste HalogenatedWaste Halogenated Organic Waste Organic->HalogenatedWaste e.g., DCM NonHalogenatedWaste Non-Halogenated Organic Waste Organic->NonHalogenatedWaste e.g., MeOH

Caption: Logical workflow for segregating waste streams at the point of generation.

Part 2: Secure Containment and Final Disposal

Proper containment is a non-negotiable safety and compliance mandate. All waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[1][4][6]

Data Presentation: Containment and Labeling Requirements
Waste StreamRecommended ContainerKey Labeling Requirements
Solid Chemical Waste Sturdy, sealable pail or drum with a clear plastic liner.[6]"Hazardous Waste"; "Solid"; Full chemical names of contents; "Toxic"; "Irritant"; Date; PI/Lab Name.[4][10]
Aqueous Waste HDPE (High-Density Polyethylene) Carboy."Hazardous Waste"; "Aqueous"; Full chemical names and approximate %; pH; Date; PI/Lab Name.[4]
Organic Waste Solvent-rated HDPE Carboy."Hazardous Waste"; "Organic"; "Halogenated" or "Non-Halogenated"; Full chemical names and approximate %; "Flammable"; Date; PI/Lab Name.[5]

Trustworthiness: Containers must always be kept closed except when adding waste.[4][5] This prevents the release of volatile organic compounds (VOCs) and potential spills. The container must be compatible with the waste; for instance, do not store strong acids or bases in metal containers.[5]

Final Disposal Pathway

Under no circumstances should chemical waste be disposed of via standard trash or sanitary sewer systems unless explicitly permitted by institutional policy for specific, neutralized, and benign substances.[7][8][9] The final step is to coordinate with your institution's Environmental Health & Safety (EHS) department.

  • Store Waste: Accumulate waste in your lab's SAA, ensuring secondary containment is used.[6]

  • Request Pickup: When a container is approximately 90% full, submit a chemical waste pickup request through your EHS department's designated system.[4][6]

  • Documentation: Maintain meticulous records of the waste generated for regulatory compliance (e.g., under the Resource Conservation and Recovery Act - RCRA in the US).[11]

Part 3: Emergency Procedures for Spills and Exposure

Preparedness is key to mitigating the impact of an accidental release.

Minor Spill Cleanup Protocol (<1 Liter, Low Volatility)
  • Alert Personnel: Notify others in the immediate area.

  • Don PPE: At a minimum, wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile).[12]

  • Containment: For liquid spills, cover with an inert absorbent material like vermiculite or sand.[13][14] For solid spills, carefully sweep the material to avoid creating dust.[15]

  • Collection: Carefully scoop the absorbed liquid or solid spill into a designated waste bag or container.[14][16]

  • Decontaminate: Clean the spill area with soap and water, if appropriate for the surface.[15]

  • Dispose: Label the cleanup debris as hazardous waste and dispose of it with your other solid chemical waste.[15]

For major spills involving large quantities or highly volatile substances, evacuate the area, close the doors, and immediately call your institution's emergency number or 911.[12][15][17]

Personal Exposure Response
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under a safety shower.[12][14]

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[12][14]

  • Inhalation: Move to fresh air immediately.[18]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[2]

In all cases of exposure, seek immediate medical attention after initial decontamination. Provide emergency responders with the name of the chemical.[14]

By adhering to these systematic procedures, researchers can ensure that the lifecycle of 2-(4-benzylpiperidin-1-yl)-5-methoxypyrimidine is managed with the highest standards of safety and environmental stewardship.

References

  • Hazardous Chemical Waste Management Guidelines . Columbia University Research. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories . Daniels Health. [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines . University of Canterbury. [Link]

  • Chemical Waste Procedures . University of Illinois Division of Research Safety. [Link]

  • Hazardous Waste Disposal Guide . Northwestern University Research Safety. [Link]

  • Piperidine - SAFETY DATA SHEET . Penta chemicals. [Link]

  • Safety Data Sheet: Piperidine . Carl ROTH. [Link]

  • N-CBZ-piperidone Safety Data Sheet . Acros Organics. [Link]

  • Emergency Chemical Spill Response . ChemCERT. [Link]

  • Chemical Spill Procedures . University of Toronto Environmental Health & Safety. [Link]

  • CHEMICAL SPILL PROCEDURES . UNC Charlotte Environmental Health and Safety. [Link]

  • Chemical Spill Response Procedure . University of Manitoba. [Link]

  • Laboratory Waste Disposal . University of Aveiro. [Link]

  • N-(4-METHOXYBENZYL)PIPERIDIN-4-AMINE Safety Data Sheet . Aaron Chemistry & UnaveraChemLab. [Link]

  • Disposal of Laboratory Wastes (GUIDANCE) . University of St Andrews. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.